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  • Product: DI(1-ADAMANTYL) DISULFIDE
  • CAS: 34895-45-9

Core Science & Biosynthesis

Foundational

chemical structure and properties of di(1-adamantyl) disulfide

An In-Depth Technical Guide to Di(1-adamantyl) Disulfide: Structure, Properties, and Therapeutic Potential Abstract Di(1-adamantyl) disulfide stands as a molecule of significant interest at the intersection of medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Di(1-adamantyl) Disulfide: Structure, Properties, and Therapeutic Potential

Abstract

Di(1-adamantyl) disulfide stands as a molecule of significant interest at the intersection of medicinal chemistry and materials science. It merges the unique properties of the adamantane cage—a rigid, highly lipophilic, and metabolically stable hydrocarbon—with the redox-sensitive and synthetically versatile disulfide linkage. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and chemical reactivity. We delve into the causal relationships between its sterically hindered nature and its stability, and explore its potential applications as a sophisticated building block in drug development, particularly in the design of advanced prodrug and drug delivery systems where controlled release and enhanced pharmacokinetic properties are paramount.

Introduction: The Adamantyl "Lipophilic Bullet" Meets the Redox Switch

The adamantane moiety has been aptly described as a "lipophilic bullet" in drug design. Its incorporation into therapeutic agents can dramatically increase lipophilicity, which in turn influences a molecule's ability to cross biological membranes, enhances metabolic stability by sterically shielding nearby functional groups, and can improve binding affinity to protein targets.[1] Adamantane derivatives are found in a range of clinically approved drugs, from antivirals to agents for treating neurological disorders.

Parallel to this, the disulfide bond serves as a ubiquitous "redox switch" in biology and chemistry. It is a key structural element in proteins and a common functional group in drug delivery, valued for its ability to be cleaved selectively within the reducing environment of the cell, such as that maintained by high intracellular glutathione concentrations.

Di(1-adamantyl) disulfide, C₂₀H₃₀S₂, represents a deliberate fusion of these two powerful concepts. The molecule consists of two rigid adamantane cages linked by a disulfide bridge. This unique architecture imparts a profound steric hindrance around the S-S bond, a feature that does not merely represent a structural curiosity but is the primary determinant of the molecule's stability, reactivity, and ultimately, its potential utility in advanced pharmaceutical design.

Molecular Structure and Stereochemistry

The defining feature of di(1-adamantyl) disulfide is the steric imposition of the two bulky adamantane groups on the disulfide linkage. X-ray crystallography studies have revealed that this steric repulsion forces the C-S-S-C dihedral angle to be approximately 110.5°.[2] This is significantly larger than the typical dihedral angle of ~90° observed in unhindered aliphatic disulfides, indicating considerable torsional strain. This strained conformation is a direct consequence of the bulky cages preventing a more energetically favorable, closer arrangement.

This structural constraint is critical as the geometry of the disulfide bond directly influences the accessibility of the sulfur atoms to external reagents, such as biological reducing agents, and affects the energy of the sulfur lone-pair orbitals.

Caption: 2D representation of Di(1-adamantyl) disulfide.

Physicochemical and Spectroscopic Properties

The physical properties of di(1-adamantyl) disulfide are dominated by its large, nonpolar hydrocarbon structure, resulting in a high melting point and poor solubility in aqueous media but good solubility in nonpolar organic solvents.

PropertyValueSource
CAS Number 34895-45-9[3]
Molecular Formula C₂₀H₃₀S₂[3]
Molecular Weight 334.58 g/mol [3]
Appearance White crystalline solidInferred
Melting Point 225 °C[3]
Boiling Point 443 °C at 760 mmHg[3]
Density 1.2 g/cm³[3]
Predicted logP 7.54[3]
Predicted Spectroscopic Characterization
  • ¹H-NMR: Due to the molecule's C₂ symmetry, the proton spectrum is expected to be relatively simple. The 30 protons of the two adamantyl cages would give rise to three distinct, broad signals corresponding to the methine protons (CH) and the two sets of non-equivalent methylene protons (CH₂). The signals would appear in the characteristic aliphatic region, likely between 1.6 and 2.2 ppm.

  • ¹³C-NMR: The carbon spectrum would similarly be simplified by symmetry. Four distinct signals are predicted for the adamantyl cage: one for the quaternary carbon bonded to sulfur (C-S), one for the methine carbon (γ to the sulfur), and two for the methylene carbons (β and δ to the sulfur). The C-S carbon would be the most downfield-shifted of the cage carbons due to the electronegativity of the sulfur atom.[4]

  • Mass Spectrometry (EI): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 334.18. The most prominent fragmentation pathway would involve the cleavage of the C-S bond to form the highly stable 1-adamantyl cation, which would be expected as the base peak at m/z 135 . Another significant fragmentation would be the homolytic cleavage of the S-S bond, yielding the adamantylthiyl radical at m/z 167.

Synthesis and Purification

Di(1-adamantyl) disulfide is synthesized via the straightforward oxidative coupling of its corresponding thiol, 1-adamantanethiol. Various mild oxidizing agents can accomplish this transformation. The following protocol describes a representative and robust method.

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Oxidation cluster_2 Workup & Isolation cluster_3 Purification & Analysis A Dissolve 1-Adamantanethiol in Ethanol B Add Iodine (I₂) solution dropwise at RT A->B Reagents C Stir for 2-4 hours B->C Reaction D Monitor by TLC (disappearance of thiol) C->D Monitoring E Quench with aq. Na₂S₂O₃ (removes excess I₂) D->E Quenching F Precipitate product with addition of water E->F G Filter solid via vacuum filtration F->G Isolation H Wash solid with water & cold ethanol G->H I Recrystallize from Toluene/Ethanol H->I Purification J Dry under vacuum to yield pure product I->J

Caption: General workflow for the synthesis of Di(1-adamantyl) disulfide.

Representative Experimental Protocol: Oxidation of 1-Adamantanethiol

Causality: This protocol utilizes iodine as a mild and efficient oxidizing agent for the formation of a disulfide bond from a thiol. The reaction proceeds via a sulfenyl iodide intermediate. The choice of ethanol as a solvent ensures solubility of the starting thiol, while the product's poor solubility in aqueous ethanol mixtures facilitates its precipitation and isolation upon addition of water.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-adamantanethiol (1.0 eq) in absolute ethanol (approx. 10 mL per gram of thiol).

  • Reagent Addition: In a separate flask, prepare a solution of iodine (0.55 eq) in absolute ethanol. Add this iodine solution dropwise to the stirring thiol solution at room temperature. The characteristic dark color of iodine should fade as it is consumed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting thiol spot.

  • Workup and Isolation: Once the reaction is complete, quench any excess iodine by adding a few drops of saturated aqueous sodium thiosulfate solution until the solution becomes colorless. Add deionized water to the flask until the white product precipitates out of solution.

  • Purification: Collect the crude solid by vacuum filtration and wash it thoroughly with water, followed by a small amount of cold ethanol to remove any unreacted starting material. For high purity, the product can be recrystallized from a suitable solvent system like toluene or a mixture of ethanol and chloroform.

  • Drying and Characterization: Dry the purified white crystalline solid under vacuum. The final product should be characterized by melting point analysis and spectroscopic methods (NMR, MS) to confirm its identity and purity.

Chemical Reactivity and Stability

The reactivity of di(1-adamantyl) disulfide is a tale of two opposing forces: the inherent reactivity of the disulfide bond and the profound steric shielding provided by the adamantyl groups.

  • Reductive Cleavage: Like all disulfides, the S-S bond is susceptible to cleavage by reducing agents, particularly thiols such as dithiothreitol (DTT) or biological glutathione (GSH). This reaction regenerates two equivalents of the parent thiol.

  • Steric Hindrance and Kinetic Stability: The key feature from a drug design perspective is the rate of this cleavage. The bulky adamantyl cages act as "gatekeepers," sterically hindering the approach of nucleophiles to the sulfur atoms.[6] This significantly slows the rate of reductive cleavage compared to unhindered disulfides like diphenyl disulfide or diallyl disulfide. This enhanced kinetic stability is crucial for applications where the linker must remain intact in a biological system (e.g., in blood plasma) until it reaches a target environment with a sufficiently high concentration of reducing agents.[7]

  • Oxidative Stability: The disulfide can be oxidized to form thiosulfinates and ultimately sulfonic acids, though this generally requires stronger oxidizing conditions. The electron-donating nature of the tertiary alkyl groups of the adamantane cage may slightly increase the susceptibility of the sulfur atoms to oxidation compared to aromatic disulfides.

Applications and Future Perspectives in Drug Development

The unique combination of extreme lipophilicity, metabolic robustness, and tunable reactivity makes di(1-adamantyl) disulfide a highly valuable, albeit under-explored, scaffold for pharmaceutical research. Its primary potential lies in its use as a sterically hindered, lipophilic linker .

  • Prodrug Design: It can be used to create symmetrical homodimeric prodrugs. Two molecules of a drug containing a thiol group could be linked via a disulfide bond, with the adamantyl groups serving as the cleavable linker core. This strategy could improve the drug's solubility in lipid membranes and provide a mechanism for controlled, simultaneous release of two drug molecules within the target cell.

  • Advanced Drug Conjugates (ADCs and SMDCs): In the field of targeted therapies like Antibody-Drug Conjugates (ADCs) or Small Molecule-Drug Conjugates (SMDCs), linker stability is a critical determinant of therapeutic index. A linker based on a hindered disulfide like the di-adamantyl moiety could offer superior stability in circulation, preventing premature payload release and reducing off-target toxicity.[6] The rate of drug release inside the cancer cell could be fine-tuned by the degree of steric hindrance around the disulfide bond.[7]

  • Modulation of Pharmacokinetics: The attachment of the di(1-adamantyl) disulfide moiety to a polar drug candidate could be a powerful strategy to increase its overall lipophilicity. This can enhance absorption, improve passage across the blood-brain barrier, and alter the drug's distribution profile within the body.

Conclusion

Di(1-adamantyl) disulfide is more than a simple combination of two well-known chemical motifs. It is an exemplar of how steric engineering can be used to control chemical reactivity. The bulky adamantane cages impose a strained geometry on the disulfide bond, kinetically stabilizing it against premature reduction while retaining its ultimate redox-sensitivity. This balance of properties, coupled with high lipophilicity and metabolic stability, positions di(1-adamantyl) disulfide as a sophisticated tool for medicinal chemists aiming to solve complex challenges in drug delivery, prodrug design, and the optimization of pharmacokinetic profiles. Further exploration of this and related hindered linkers will undoubtedly open new avenues for creating safer and more effective therapeutic agents.

References

  • Joergensen, F. S., & Snyder, J. P. (1980). Search for a trans-disulfide: structural analysis of di-tert-adamantyl disulfide by photoelectron spectroscopy, derivation of .sigma.I(t-Ad), and molecular mechanics calculations for related bulky disulfides. The Journal of Organic Chemistry, 45(6), 1015–1020. [Link]

  • Zhu, L., et al. (2021). Steric and stereoscopic disulfide construction for cross-linkage via N-dithiophthalimides. Chemical Science, 12(3), 1058-1064. [Link]

  • Vellonen, K. S., et al. (2013). Hindered disulfide bonds to regulate release rate of model drug from mesoporous silica. RSC Advances, 3(27), 10731-10738. [Link]

  • Rindorf, G., Joergensen, F. S., & Snyder, J. P. (1980). Crystal and Molecular Structure of Di-tert-adamantyl Disulfide. Extension of the Correlation between the Sulfur-Sulfur Dihedral Angle and the Sulfur Lone-Pair Energy Gap. The Journal of Organic Chemistry, 45(26), 5343–5347. [Link]

  • Wang, Y., et al. (2024). Steric Hindrance-Engineered Redox-Responsive Disulfide-Bridged Homodimeric Prodrug Nanoassemblies for Spatiotemporally Balanced Cancer Chemotherapy. Journal of Medicinal Chemistry. [Link]

  • Duddeck, H., & Hollowood, F. (1979). 13C NMR spectra of adamantane derivatives. Tetrahedron, 35(19), 2251-2254. [Link]

  • Peterson, I. V., et al. (2016). 1 H and 13 C NMR spectral assignments of novel adamantyl and di-adamantyl derivatives of 1,2-dihydroxynaphthalenes, 1,8-dihydroxynaphthalenes, 2,3-dihydroxynaphthalenes, 2,6-dihydroxynaphthalenes and 2,7-dihydroxynaphthalenes. Magnetic Resonance in Chemistry, 54(11), 912-915. [Link]

  • Ravagnan, L., et al. (2000). Synthesis, 2000(2), 223-225. [Link]

  • Gunda, T. E. (n.d.). Mass Spectrometry: Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • Zhang, H., et al. (2010). Mass Spectrometric Determination of Disulfide Linkages in Recombinant Therapeutic Proteins Using On-line LC-MS with Electron Transfer Dissociation (ETD). Journal of the American Society for Mass Spectrometry, 21(4), 689-700. [Link]

  • University of Wisconsin-Madison. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Lattman, M., et al. (2008). Direct mass spectrometric characterization of disulfide linkages. Journal of the American Society for Mass Spectrometry, 19(8), 1219-1222. [Link]

  • Chen, Y., et al. (2015). Increasing Fragmentation of Disulfide-Bonded Proteins for Top-Down Mass Spectrometry by Supercharging. Journal of The American Society for Mass Spectrometry, 26(11), 1891-1899. [Link]

  • Barber, T., & Ball, L. T. (2021). Synthesis of tert-Alkyl Phosphines: Preparation of Di-(1-adamantyl)phosphonium Trifluoromethanesulfonate and Tri-(1-adamantyl)phosphine. Organic Syntheses, 98, 289-314. [Link]

  • Duddeck, H. (n.d.). ¹³C NMR spectra of adamantane derivatives. ResearchGate. Retrieved from [Link]

  • Bulleid, N. J., & Ellgaard, L. (2011). Multiple ways to make disulfides. Trends in Biochemical Sciences, 36(9), 485-492. [Link]

  • Gunda, T. E. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Adamantane. Retrieved from [Link]

  • Liu, J., et al. (2011). The many faces of the adamantyl group in drug design. European Journal of Medicinal Chemistry, 46(6), 1949-1963. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Di(1-adamantyl) Disulfide

For Researchers, Scientists, and Drug Development Professionals Authored by [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the core physical and spectr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical and spectral properties of di(1-adamantyl) disulfide. As a sterically hindered disulfide derived from the rigid adamantane scaffold, this compound presents unique characteristics relevant to various fields, including medicinal chemistry, materials science, and drug development. This document consolidates available data on its melting point and molecular characteristics, and outlines established methodologies for its synthesis and characterization. The guide is intended to be a valuable resource for researchers, offering insights into the experimental considerations and structural features of this intriguing molecule.

Introduction

The adamantane moiety is a cornerstone in medicinal chemistry and materials science due to its unique structural properties. Its rigid, three-dimensional, and lipophilic nature allows for precise control over molecular architecture and can significantly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Di(1-adamantyl) disulfide, which incorporates two of these bulky adamantyl groups linked by a disulfide bridge, is a molecule of considerable interest. The disulfide bond itself is a critical functional group in biological systems, most notably in the stabilization of protein tertiary and quaternary structures. The steric hindrance imposed by the two adamantyl cages in di(1-adamantyl) disulfide is expected to confer distinct reactivity and conformational preferences compared to less bulky disulfides.

This guide aims to provide a detailed technical overview of the known physical properties of di(1-adamantyl) disulfide, with a particular focus on its melting point. Furthermore, it will explore the logical synthetic pathway to this compound and the analytical techniques essential for its characterization, thereby offering a foundational understanding for its application in research and development.

Physicochemical Properties

The physical properties of di(1-adamantyl) disulfide are largely dictated by its high molecular symmetry and the bulky, non-polar nature of the adamantyl groups.

Molecular and Physical Data

A summary of the key molecular and physical data for di(1-adamantyl) disulfide is presented in Table 1.

PropertyValueSource
IUPAC Name bis(tricyclo[3.3.1.1³,⁷]dec-1-yl) disulfide[1]
CAS Number 34895-45-9[1][2]
Molecular Formula C₂₀H₃₀S₂[1]
Molecular Weight 334.58 g/mol [1]
Melting Point 225 °C[1]
Solubility Profile

While specific quantitative solubility data for di(1-adamantyl) disulfide in a range of organic solvents is not extensively documented in publicly available literature, its structural characteristics provide strong indications of its solubility behavior. The large, non-polar surface area conferred by the two adamantyl cages suggests that di(1-adamantyl) disulfide will exhibit favorable solubility in non-polar organic solvents. Conversely, its solubility in polar solvents, particularly water, is expected to be negligible. This is a common characteristic of adamantane-containing compounds, where the lipophilic nature of the hydrocarbon cage dominates.

For practical applications, solubility testing in solvents such as chloroform, dichloromethane, toluene, and hexanes would be a logical starting point for its dissolution and use in chemical reactions or analytical preparations.

Synthesis and Characterization

The synthesis of symmetrical disulfides is a well-established transformation in organic chemistry, and the preparation of di(1-adamantyl) disulfide follows a conventional and logical pathway.

Synthetic Approach: Oxidation of 1-Adamantanethiol

The most direct and widely employed method for the synthesis of symmetrical disulfides is the oxidation of the corresponding thiol. In the case of di(1-adamantyl) disulfide, the precursor is 1-adamantanethiol. A variety of mild oxidizing agents can be employed for this transformation. The choice of oxidant and reaction conditions is often guided by the desire for high yield, ease of purification, and compatibility with other functional groups (though in this case, the adamantane core is robust).

Diagram 1: Synthetic Pathway to Di(1-adamantyl) Disulfide

Synthesis_of_Di_1_adamantyl_Disulfide Adamantanethiol 1-Adamantanethiol Oxidation Oxidation [O] Adamantanethiol->Oxidation Mild Oxidizing Agent (e.g., I₂, H₂O₂, air) Disulfide Di(1-adamantyl) Disulfide Oxidation->Disulfide

Caption: Synthesis of di(1-adamantyl) disulfide from 1-adamantanethiol.

General Experimental Protocol for Synthesis

The following protocol outlines a general procedure for the synthesis of di(1-adamantyl) disulfide based on the oxidation of 1-adamantanethiol.

  • Dissolution of Thiol: Dissolve 1-adamantanethiol in a suitable organic solvent. A common choice would be a chlorinated solvent like dichloromethane or an aromatic solvent such as toluene, in which both the starting material and the product are likely soluble.

  • Addition of Oxidant: To the stirred solution of the thiol, add a mild oxidizing agent. Common and effective oxidants for this purpose include:

    • Iodine (I₂): Often used in the presence of a weak base (e.g., triethylamine) to neutralize the HI byproduct.

    • Hydrogen Peroxide (H₂O₂): A clean and efficient oxidant.

    • Air (O₂): Can be effective, especially when catalyzed by a base or a metal complex.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting thiol and the appearance of the less polar disulfide product.

  • Work-up and Isolation: Upon completion of the reaction, the reaction mixture is typically washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench any remaining oxidant, followed by washing with water and brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude di(1-adamantyl) disulfide, owing to its high symmetry and crystalline nature, can often be purified by recrystallization from a suitable solvent or solvent mixture.

Spectroscopic Characterization

The structural elucidation of di(1-adamantyl) disulfide relies on a combination of standard spectroscopic techniques. While a definitive, publicly available dataset for di(1-adamantyl) disulfide is not readily found, the expected spectral characteristics can be inferred from the known behavior of adamantane derivatives and disulfides.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Due to the high symmetry of the di(1-adamantyl) disulfide molecule, a relatively simple ¹H NMR spectrum is anticipated. The spectrum would be characterized by broad singlets or multiplets corresponding to the protons of the adamantyl cage. The chemical shifts would be in the aliphatic region, typically between 1.5 and 2.5 ppm.

    • ¹³C NMR: The ¹³C NMR spectrum is also expected to be simple, showing a limited number of signals corresponding to the unique carbon environments in the adamantyl cage. The carbon atom directly attached to the sulfur (C-S) would exhibit a characteristic downfield shift compared to the other carbons in the adamantane framework.

  • Infrared (IR) Spectroscopy: The IR spectrum of di(1-adamantyl) disulfide would be dominated by the characteristic C-H stretching and bending vibrations of the adamantyl cage. A key, albeit potentially weak, absorption would be the S-S stretching vibration, which typically appears in the region of 400-540 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry is a crucial tool for confirming the molecular weight of the compound. For di(1-adamantyl) disulfide, the molecular ion peak (M⁺) would be expected at m/z = 334.58. Fragmentation patterns would likely involve the cleavage of the S-S bond to give the adamantylthiol radical cation or the adamantyl cation.

Diagram 2: Workflow for Characterization of Di(1-adamantyl) Disulfide

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: A logical workflow for the characterization of synthesized di(1-adamantyl) disulfide.

Structural Insights and Causality

The high melting point of 225 °C for di(1-adamantyl) disulfide is a direct consequence of its molecular structure. The two bulky and rigid adamantyl groups lead to a highly symmetrical and compact molecule. This symmetry allows for efficient packing in the crystal lattice, resulting in strong intermolecular van der Waals forces that require a significant amount of thermal energy to overcome.

The choice of a mild oxidation for its synthesis is predicated on the stability of the adamantane core and the susceptibility of the thiol group to oxidation. Harsh oxidizing conditions are unnecessary and could potentially lead to over-oxidation to sulfonic acids or other byproducts. The self-validating nature of the described protocols lies in the distinct and predictable spectroscopic signatures of the starting material (1-adamantanethiol) and the product (di(1-adamantyl) disulfide). The disappearance of the S-H proton signal in ¹H NMR and the characteristic S-H stretching band in the IR spectrum of the starting material, coupled with the appearance of a product with the correct molecular weight in the mass spectrum, provides a robust confirmation of a successful reaction.

Conclusion

Di(1-adamantyl) disulfide is a molecule with well-defined, albeit not exhaustively documented, physical properties. Its high melting point is a testament to its rigid and symmetrical structure. The synthesis of this compound is straightforward, relying on the established chemistry of thiol oxidation. While specific, detailed spectroscopic data in the primary literature is sparse, the expected spectral characteristics can be confidently predicted based on the known properties of its constituent functional groups. This technical guide provides a foundational understanding of di(1-adamantyl) disulfide, offering researchers and drug development professionals the necessary information for its synthesis, handling, and characterization in their scientific endeavors. Further experimental investigation into its solubility and a comprehensive reporting of its spectral data would be a valuable contribution to the chemical literature.

References

  • DI(1-ADAMANTYL) DISULFIDE — Chemical Substance Information - NextSDS. Available at: [Link][3][4]

Sources

Foundational

molecular weight and density of di(1-adamantyl) disulfide

An In-Depth Technical Guide to Di(1-adamantyl) Disulfide for Advanced Research For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overvie...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Di(1-adamantyl) Disulfide for Advanced Research

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of di(1-adamantyl) disulfide. It delves into its physicochemical properties, a robust synthesis and characterization workflow, and the scientific rationale for its application in modern medicinal chemistry.

Di(1-adamantyl) disulfide emerges at the intersection of two powerful concepts in drug design: the structural stability conferred by the disulfide bond and the advantageous pharmacokinetic properties of the adamantane cage. The disulfide linkage is a cornerstone in the structure of many biologically active peptides and proteins, providing critical conformational rigidity.[1][2] The adamantyl group, a rigid, lipophilic, and three-dimensional hydrocarbon, is frequently incorporated into therapeutic agents to enhance their stability, improve membrane permeability, and modulate receptor binding.[3]

The combination of these two moieties in di(1-adamantyl) disulfide results in a unique molecule with significant steric bulk and defined geometry. Its study is pertinent for researchers exploring covalent drug design, developing novel linkers for antibody-drug conjugates, or investigating the impact of sterically demanding groups on biological targets. This guide serves as a foundational resource for its synthesis, characterization, and strategic deployment in research programs.

Physicochemical and Structural Characteristics

A precise understanding of a molecule's physical and structural properties is fundamental to its application. Di(1-adamantyl) disulfide is a solid at room temperature with a high melting point, reflecting its stable and symmetrical structure.

Quantitative Data Summary
PropertyValueSource
CAS Number 34895-45-9[4][5]
Molecular Formula C₂₀H₃₀S₂[4][6]
Molecular Weight 334.58 g/mol [6]
Density 1.2 g/cm³[6]
Melting Point 225 °C[6]
Boiling Point 443 °C (at 760 mmHg)[6]
Flash Point 227.6 °C[6]
Refractive Index 1.627[6]
Molecular Structure Visualization

The structure of di(1-adamantyl) disulfide is characterized by two bulky adamantane cages linked by a disulfide bridge. This linkage provides a degree of rotational freedom, while the adamantyl groups impose significant steric hindrance.

Caption: Molecular structure of di(1-adamantyl) disulfide.

Experimental Section: Synthesis and Characterization

The synthesis of symmetrical disulfides is most commonly achieved through the oxidation of the corresponding thiols.[7] This protocol details a robust method for the synthesis of di(1-adamantyl) disulfide from 1-adamantanethiol.

Synthesis Workflow

The workflow involves a controlled oxidation of the thiol precursor, followed by extraction and purification to yield the final disulfide product.

workflow cluster_synthesis Synthesis Stage cluster_purification Workup & Purification cluster_analysis Characterization reagents 1. Reagent Combination (1-Adamantanethiol, Oxidant, Solvent) reaction 2. Controlled Oxidation (Stirring at RT, Monitor by TLC) reagents->reaction quench 3. Reaction Quench (Aqueous Solution) reaction->quench extract 4. Extraction (Organic Solvent) quench->extract dry 5. Drying & Concentration (Na2SO4, Rotary Evaporation) extract->dry purify 6. Purification (Flash Chromatography) dry->purify analysis 7. Structural Verification (NMR, MS, FT-IR) purify->analysis

Caption: Experimental workflow for synthesis and analysis.

Detailed Synthesis Protocol: Oxidation of 1-Adamantanethiol

This protocol is based on general methods for the aerobic oxidation of thiols.[8][9]

Materials:

  • 1-Adamantanethiol (C₁₀H₁₆S, MW: 168.30 g/mol )

  • An appropriate oxidizing system (e.g., molecular iodine, H₂O₂, or an air/catalyst system)

  • Solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN))

  • Saturated aqueous sodium thiosulfate (for quenching iodine) or water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-adamantanethiol (1.0 eq) in the chosen solvent (e.g., DCM).

  • Oxidation: Slowly add the oxidizing agent (e.g., a solution of I₂ in DCM, 0.6 eq) to the stirring thiol solution at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting thiol is consumed.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution and stir until the color of iodine disappears. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3 x volume). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic phase with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford di(1-adamantyl) disulfide as a white solid.

Characterization and Validation

A self-validating system of analytical techniques is crucial to confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The high symmetry of the adamantyl cages will result in a characteristic set of signals. The absence of the thiol proton (S-H) peak from the 1-adamantanethiol starting material (typically around 1.6 ppm) is a key indicator of successful disulfide formation.[10][11]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique will be used to determine the molecular weight. The mass spectrum should show a prominent peak corresponding to the molecular ion [M]+ or adducts like [M+H]+ or [M+Na]+, confirming the expected mass of 334.58 Da.[12]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis is used to verify the functional groups. The spectrum of the product will lack the characteristic S-H stretching band of the starting thiol (typically around 2550 cm⁻¹). The C-H stretching and bending vibrations of the adamantyl cage will be prominent.[13]

Applications in Drug Discovery and Materials Science

While specific clinical applications of di(1-adamantyl) disulfide are not yet established, its structure provides a strong rationale for its use in several research domains. The combination of the redox-sensitive disulfide bond with the bio-inert, lipophilic adamantyl groups makes it a molecule of significant interest.

  • Pro-drug Design: Disulfide bonds are susceptible to cleavage in the reductive environment inside cells. This property is exploited in drug delivery systems where a disulfide linker connects a drug to a carrier.[1] Di(1-adamantyl) disulfide can serve as a model compound for studying the release kinetics of bulky payloads.

  • Stabilization of Biologics: The introduction of disulfide bonds is a key strategy for stabilizing peptide and protein therapeutics.[14][15] The steric hindrance from the adamantyl groups in di(1-adamantyl) disulfide could protect the S-S bond from premature enzymatic or chemical degradation, a concept valuable for designing more robust biopharmaceuticals.

  • Self-Assembled Monolayers (SAMs): Adamantanethiol, the precursor, is known to form highly ordered self-assembled monolayers on gold surfaces. Di(1-adamantyl) disulfide could be investigated for its ability to form similar stable layers, potentially offering different packing arrangements and surface properties due to the disulfide linkage.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. Although a specific, comprehensive safety data sheet (SDS) for di(1-adamantyl) disulfide is not widely available, safe handling practices can be established based on data from analogous compounds like other disulfides and adamantane derivatives.[4]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or particulates. Avoid contact with skin and eyes.[6] In case of contact, rinse thoroughly with water.[4]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, regional, and national regulations for chemical waste.

Conclusion

Di(1-adamantyl) disulfide is more than a simple symmetrical disulfide; it is a strategically designed molecule that embodies key principles of medicinal and materials chemistry. Its synthesis is achievable through standard organic chemistry techniques, and its structure can be unequivocally verified using a suite of analytical methods. For researchers in drug development, it offers a unique scaffold to probe the interplay of steric bulk and redox sensitivity. For materials scientists, it presents an intriguing candidate for surface modification. This guide provides the foundational knowledge required for its confident synthesis, characterization, and innovative application.

References

  • Safety data sheet. (2022, March 8). [Source for general safety information, specific publisher not identified in search result]
  • Weierbach, S. M., et al. (2022, March 19). Chemoselective Oxidation of Thiols to Disulfides with Bobbitt's Salt. ODU Digital Commons. [Link]

  • Recent Applications of Disulfide Bond-Containing Compounds in Medicinal and Agrochemical Chemistry. (2025, November 21). Journal of Agricultural and Food Chemistry. [Link]

  • Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound. Oxidative Medicine and Cellular Longevity. [Link]

  • Shulga, N., et al. (2022, August 10). Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. Molecules. [Link]

  • A comprehensive understanding about the pharmacological effect of diallyl disulfide other than its anti-carcinogenic activities. (2021, February 15). Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Witt, D. (2007). Recent Developments in Disulfide Bond Formation. Synthesis. [Link]

  • Nguyen, T. T. N., et al. (2019, November 5). Synthesis and Biological Activity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules. [Link]

  • Saha, S., et al. (2015, January 16). Synthesis of diallyl disulfide (DADS) induced gold nanoparticles: characterization and study of its biological activity in human leukemic cell-lines. RSC Advances. [Link]

  • SAFETY DATA SHEET. [Source for general safety information, specific publisher not identified in search result]
  • Chemoselective Disulfide Formation by Thiol-Disulfide Interchange in SIT-Protected Cysteinyl Peptides. (2021, December 15). Digital.CSIC. [Link]

  • Search for a trans-disulfide: structural analysis of di-tert-adamantyl disulfide by photoelectron spectroscopy, derivation of .sigma.I(t-Ad), and molecular mechanics calculations for related bulky disulfides. The Journal of Organic Chemistry. [Link]

  • Facile and efficient transformation of thiols to disulfides via a radical pathway with N-anomeric amide. (2024, June 3). RSC Advances. [Link]

  • Disulfide synthesis by S-S coupling. Organic Chemistry Portal. [Link]

  • Synthesis of tert-Alkyl Phosphines: Preparation of Di-(1- adamantyl)phosphonium Trifluoromethanesulfon. (2021, September 16). Organic Syntheses. [Link]

  • Soleiman-Beigi, M., et al. The Direct Synthesis of Symmetrical Disulfides and Diselenide by Metal-Organic Framework MOF-199 as an Efficient Heterogenous Catalyst. The Royal Society of Chemistry. [Link]

  • Albericio, F., et al. (2020). Editorial: Chemical Design and Biomedical Applications of Disulfide-rich Peptides: Challenges and Opportunities. Frontiers in Chemistry. [Link]

  • Single disulfide bond in host defense thanatin analog peptides: antimicrobial activity, atomic-resolution structures and target interactions. (2025). DR-NTU. [Link]

  • 1H and 13C NMR Spectroscopic Investigation of Long-Lived Ortho- and Meta-Substituted Di-(1-adamantyl)benzyl Cations. Academia.edu. [Link]

  • Craik, D. J., & Swedberg, J. E. (2012). Discovery and applications of disulfide-rich cyclic peptides. Biopolymers. [Link]

  • Shcherbakov, I. N., et al. (2016). 1H and 13C NMR spectral assignments of novel adamantyl and di-adamantyl derivatives of 1,2-dihydroxynaphthalenes, 1,8-dihydroxynaphthalenes, 2,3-dihydroxynaphthalenes, 2,6-dihydroxynaphthalenes and 2,7-dihydroxynaphthalenes. Magnetic Resonance in Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

how to synthesize di(1-adamantyl) disulfide in the laboratory

Application Note: Laboratory Synthesis, Mechanistic Control, and Validation of Di(1-adamantyl) Disulfide Target Audience: Researchers, scientists, and drug development professionals. Strategic Overview and Mechanistic Ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Laboratory Synthesis, Mechanistic Control, and Validation of Di(1-adamantyl) Disulfide

Target Audience: Researchers, scientists, and drug development professionals.

Strategic Overview and Mechanistic Causality

Di(1-adamantyl) disulfide is a highly sterically hindered, symmetric disulfide defined by its rigid tricyclic hydrocarbon cages[1]. In the fields of targeted drug delivery and surface chemistry, this compound is utilized to engineer redox-responsive nanocarriers and to form highly stable, self-assembled monolayers (SAMs) on gold surfaces[2]. The bulky nature of the adamantyl group provides unique spatial shielding to the disulfide bond, making it selectively cleavable only under specific, highly reductive physiological conditions, such as the glutathione-rich microenvironment of tumor cells[2].

The synthesis of di(1-adamantyl) disulfide relies on the oxidative coupling of its free thiol precursor, 1-adamantanethiol[3]. The core challenge in this synthesis is controlling the oxidation state; overly aggressive oxidants will push the reaction past the disulfide stage, yielding irreversible sulfinic or sulfonic acids[4]. To achieve absolute chemoselectivity, the choice of the redox mediator is critical. We detail two field-proven methodologies: a rapid, halogen-mediated oxidation and a mild, green-chemistry solvent-mediated oxidation.

Reaction Pathway Visualization

G N1 1-Adamantanethiol (Free Thiol Precursor) N2 Iodine (I2) Oxidation (Fast, High Yield) N1->N2 Protocol A N3 DMSO Oxidation (Mild, Chemoselective) N1->N3 Protocol B N4 Sulfenyl Iodide (R-S-I) Electrophilic Intermediate N2->N4 I2 Addition N5 Dimethyl Sulfide (DMS) Byproduct Release N3->N5 Oxygen Transfer N6 Di(1-adamantyl) disulfide (Target Product) N4->N6 Nucleophilic Attack by R-SH N5->N6 Dimerization N7 Self-Validation System (Ellman's Test, NMR, MS) N6->N7 Quality Control

Workflow for the synthesis and validation of di(1-adamantyl) disulfide.

Experimental Methodologies

Protocol A: Iodine-Mediated Oxidative Coupling

Causality & Rationale: Iodine acts as a mild, quantitative oxidant. The reaction proceeds via a transient, highly electrophilic sulfenyl iodide (R-S-I) intermediate. Because the adamantyl group is bulky, the intermediate is stabilized just long enough to undergo a targeted nucleophilic attack by a second thiolate molecule, forming the disulfide bond rapidly at room temperature[5][6].

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (5.94 mmol) of 1-adamantanethiol in 20 mL of absolute ethanol.

  • Controlled Oxidation: Prepare a solution of elemental iodine (0.75 g, ~2.97 mmol, 0.5 equivalents) in 10 mL of ethanol. Add this solution dropwise to the thiol mixture over 15 minutes.

    • Expert Insight: Dropwise addition is mandatory. It controls the local concentration of I2​ , ensuring that the sulfenyl iodide intermediate collides with unreacted thiol rather than undergoing over-oxidation.

  • Incubation: Stir the reaction at room temperature for 1 to 2 hours. The reaction endpoint is visually indicated when the faint brown color of excess iodine persists.

  • Quenching: Add 10 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to quench the unreacted iodine. The solution will immediately turn colorless as iodine is reduced to iodide.

  • Extraction & Purification: Extract the aqueous mixture with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield the pure product.

Protocol B: DMSO-Mediated Aerobic Oxidation

Causality & Rationale: Dimethyl sulfoxide (DMSO) serves a dual purpose as both the solvent and a mild oxygen-transfer reagent. This protocol is self-driving under ambient air and completely suppresses over-oxidation to sulfoxides, making it the preferred method for scale-up and green chemistry compliance[7][8].

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 1.0 g (5.94 mmol) of 1-adamantanethiol in 15 mL of anhydrous DMSO in a 50 mL flask.

  • Thermal Activation: Stir the solution openly to the atmosphere at 60 °C for 12 to 16 hours.

    • Expert Insight: Mild heating provides the activation energy required for the oxygen-transfer kinetics from DMSO to the thiol, releasing dimethyl sulfide (DMS) gas as a byproduct[7].

  • Precipitation Workup: Cool the mixture to room temperature and pour it slowly into 50 mL of ice-cold distilled water. Due to the extreme hydrophobicity of the adamantyl cages, the di(1-adamantyl) disulfide will precipitate quantitatively.

  • Isolation: Filter the white precipitate under vacuum, wash extensively with cold water to remove any residual DMSO, and dry in a vacuum desiccator overnight.

Self-Validating Analytical System

To ensure scientific integrity, the synthesized product must be subjected to a closed-loop validation system to confirm both the formation of the disulfide bond and the total absence of the starting material.

  • Ellman’s Reagent (DTNB) Assay: Treat a 1 mg aliquot of the final product with 5,5'-dithiobis-(2-nitrobenzoic acid) in a pH 8.0 buffer. A lack of yellow absorbance at 412 nm confirms the complete consumption of the free sulfhydryl (-SH) groups[2].

  • Melting Point Verification: Pure di(1-adamantyl) disulfide exhibits a sharp melting point. Any depression in this value indicates incomplete oxidation or trapped solvent within the crystal lattice[1].

  • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) must confirm the molecular ion peak [M+H]+ at m/z 335.1, corresponding to C20​H30​S2​ [9].

Quantitative Data Summary

Parameter1-Adamantanethiol (Precursor)Di(1-adamantyl) disulfide (Product)
CAS Number 34301-54-734895-45-9
Molecular Formula C10​H16​S C20​H30​S2​
Molecular Weight 168.30 g/mol 334.58 g/mol
Melting Point 99 - 106 °C225 °C
Expected Yield (Protocol A) N/A85 - 92% (after recrystallization)
Expected Yield (Protocol B) N/A90 - 95% (after precipitation)
Reaction Time N/A1-2 hours (A) / 12-16 hours (B)
Free Thiol Status (Ellman's) Positive (Yellow, 412 nm)Negative (Colorless)

References

  • Greidanus, J. W. "Chemistry of 2-substituted adamantanes. II. Preparation of 2-adamantanethiol and some of its derivatives". Canadian Journal of Chemistry.[Link]

  • Nadifi, M., et al. "Versatile FRET-Based Mesoporous Silica Nanoparticles for Real-Time Monitoring of Drug Release". National Institutes of Health (PMC).[Link]

  • Semantic Scholar. "Supplementary Materials for Iron-Catalyzed Aerobic Oxidation". Semantic Scholar Database. [Link]

  • Shirini, F., et al. "A Facile Oxidation of Thiols to Disulfides". Phosphorus, Sulfur, and Silicon and the Related Elements.[Link]

  • Karami, B., et al. "Fast and Highly Efficient Solid State Oxidation of Thiols". Molecules (MDPI).[Link]

  • Wang, Y., et al. "Application of Iodine as a Catalyst in Aerobic Oxidations: A Sustainable Approach for Thiol Oxidations". National Institutes of Health (PMC).[Link]

  • Capozzi, G., et al. "Oxidation of thiols". ResearchGate.[Link]

Sources

Application

Application Note: Di(1-adamantyl) Disulfide as a Sterically Hindered Motif for Advanced Dynamic Covalent Polymer Networks

Introduction & Mechanistic Rationale The development of Covalent Adaptable Networks (CANs) and vitrimers has revolutionized polymer science by introducing reprocessability, self-healing, and controlled degradation into t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of Covalent Adaptable Networks (CANs) and vitrimers has revolutionized polymer science by introducing reprocessability, self-healing, and controlled degradation into traditionally intractable thermosets[1]. Among the various dynamic covalent chemistries employed, disulfide metathesis remains one of the most versatile. However, conventional unhindered aliphatic disulfides possess high bond dissociation energies (BDEs, ~250–290 kJ/mol) and typically require elevated temperatures (>150 °C), UV irradiation, or basic catalysts to induce dynamic exchange[2].

To bypass these limitations, polymer chemists have turned to sterically hindered disulfides , such as di(1-adamantyl) disulfide. The incorporation of bulky adamantyl groups adjacent to the sulfur atoms induces significant steric strain, lengthening the S–S bond (often exceeding 2.05 Å compared to the standard 2.02 Å) and drastically lowering the BDE[3]. Upon mild thermal activation or even at room temperature, the sterically hindered S–S bond undergoes homolytic cleavage. The resulting adamantyl thiyl radicals are stabilized by the extreme steric shielding of the adamantyl cage, which prevents irreversible side reactions (such as irreversible oxidation) while allowing rapid, continuous disulfide metathesis and chain reshuffling[4][5].

In biomaterials and drug development, this steric hindrance serves a dual purpose: it prevents premature disulfide reduction by extracellular thiols in blood plasma, ensuring that drug-polymer conjugates only degrade and release their payload upon entering the highly reducing, glutathione-rich cytosolic environment[6].

Mechanism A Polymer Network with Di(1-adamantyl) Disulfide B Homolytic Cleavage (Mild Heat / Ambient) A->B Steric Strain Lowers BDE C Stable Adamantyl Thiyl Radicals B->C Radical Stabilization D Disulfide Metathesis & Chain Reshuffling C->D Radical Recombination E Topological Rearrangement (Self-Healing / Vitrimer Flow) D->E Stress Relaxation E->A Cooling / Re-crosslinking

Caption: Mechanism of sterically hindered disulfide exchange in dynamic covalent networks.

Physicochemical Properties & Kinetic Data

The selection of a disulfide motif directly dictates the macroscopic relaxation time ( τ ) and the topology-freezing transition temperature ( Tv​ ) of the resulting vitrimer. Table 1 summarizes the kinetic and thermodynamic advantages of sterically hindered disulfides over traditional motifs.

Table 1: Comparison of Disulfide Motifs in Dynamic Covalent Networks

Disulfide TypeRepresentative MotifApprox. BDE (kJ/mol)Exchange Temp Range (°C)Mechanistic & Application Characteristics
Aliphatic Di-n-butyl disulfide250 – 270> 150High thermal stability; requires exogenous catalysts or high heat for metathesis.
Aromatic Diphenyl disulfide210 – 23060 – 100Fast exchange; prone to irreversible oxidation and undesirable coloration[1].
Sterically Hindered Di(1-adamantyl) disulfide110 – 15025 – 60Catalyst-free; rapid room-temperature exchange; high radical stability[2][5].

Experimental Protocols

The following protocols detail the synthesis of a dynamic polyurethane network utilizing a hydroxyl-functionalized derivative of di(1-adamantyl) disulfide (e.g., bis(3-hydroxy-1-adamantyl) disulfide) as the dynamic crosslinker.

Protocol A: Formulation of the Adamantyl-Disulfide Polyurethane Vitrimer

Causality Note: Polyurethane chemistry is highly sensitive to moisture. All reagents must be strictly dried to prevent the isocyanate groups from reacting with water to form urea linkages and carbon dioxide gas, which would create fatal voids in the vitrimer network.

Materials Required:

  • Bis(3-hydroxy-1-adamantyl) disulfide (Dynamic crosslinker)

  • Poly(tetramethylene ether) glycol (PTMEG, Mw​ ~1000 g/mol , dried under vacuum at 80 °C for 12 h)

  • Hexamethylene diisocyanate (HDI)

  • Dibutyltin dilaurate (DBTDL, catalyst)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Pre-polymer Synthesis: In a flame-dried, argon-purged three-neck flask equipped with a mechanical stirrer, dissolve 10 g of dried PTMEG in 20 mL of anhydrous DMF.

  • Isocyanate Addition: Add HDI (stoichiometric ratio of NCO:OH = 1.05:1 to account for slight moisture) dropwise to the PTMEG solution at 60 °C. Add 0.1 wt% DBTDL catalyst. Stir for 2 hours to form the isocyanate-terminated prepolymer.

  • Crosslinker Integration: Dissolve the bis(3-hydroxy-1-adamantyl) disulfide crosslinker in 5 mL of DMF. Inject this solution into the prepolymer mixture.

    • Expert Insight: The bulky adamantyl groups reduce the nucleophilicity of the hydroxyls due to steric hindrance. To ensure complete conversion, the reaction temperature must be carefully raised to 80 °C for an additional 4 hours.

  • Degassing: Transfer the viscous mixture to a vacuum oven at 60 °C for 15 minutes.

    • Causality Note: Degassing is critical not only to remove trapped bubbles but also to eliminate dissolved oxygen. Ambient oxygen can act as a radical scavenger, irreversibly quenching the sterically stabilized thiyl radicals and destroying the network's dynamic exchange capability.

  • Curing: Pour the degassed mixture into a PTFE mold and cure at 80 °C for 24 hours, followed by a post-cure at 100 °C for 12 hours.

Protocol B: Characterization of Dynamic Properties (Stress-Relaxation & Self-Healing)

To validate the self-validating nature of the CAN, the macroscopic flow must be correlated directly to the microscopic disulfide exchange.

  • Stress-Relaxation Analysis (DMA):

    • Load a rectangular specimen ( 30×5×2 mm) into a Dynamic Mechanical Analyzer (DMA) in film-tension mode.

    • Apply a constant strain of 1% at varying temperatures (e.g., 40 °C, 60 °C, 80 °C).

    • Record the relaxation modulus G(t) . The relaxation time ( τ ) is defined as the time required for G(t) to reach 1/e (~37%) of its initial value.

    • Data Synthesis: Plot ln(τ) versus 1000/T to calculate the Arrhenius activation energy ( Ea​ ) of the adamantyl-disulfide exchange.

  • Self-Healing Quantification:

    • Bisect a polymer film completely using a razor blade.

    • Overlap the cut edges and apply a mild pressure (~10 kPa) to ensure conformal contact.

    • Heat the sample at 50 °C for 2 hours.

    • Perform tensile testing on the healed sample versus a pristine sample. Healing efficiency is calculated as (Tensile Strengthhealed​/Tensile Strengthpristine​)×100% .

Workflow Step1 1. Monomer & Crosslinker Preparation (Anhydrous) Step2 2. Polymerization & Degassing (Inert Atmosphere) Step1->Step2 Step3 3. Thermomechanical Characterization (DMA) Step2->Step3 Step4 4. Stress-Relaxation Analysis (Arrhenius Plot) Step3->Step4 Step5 5. Self-Healing Quantification (Tensile) Step4->Step5

Caption: Workflow for synthesizing and validating adamantyl-disulfide based vitrimers.

Applications in Drug Development & Biomaterials

Beyond structural vitrimers, the di(1-adamantyl) disulfide motif is highly prized in the development of targeted drug delivery systems. Traditional disulfide linkers used in antibody-drug conjugates (ADCs) or polymeric prodrugs often suffer from premature cleavage in the bloodstream due to interactions with serum albumin or free cysteine.

By utilizing a sterically hindered disulfide linker based on the adamantyl framework, the S–S bond is physically shielded from large extracellular reductants. However, upon endocytosis into target cells, the high concentration of small-molecule cytosolic glutathione (GSH, 2–10 mM) can penetrate the steric barrier, triggering metathesis and releasing the therapeutic payload[6]. This orthogonal stability profile dramatically increases the circulation half-life and therapeutic index of the formulation.

References

  • Analysis of the Effect of Network Structure and Disulfide Concentration on Vitrimer Properties National Center for Biotechnology Information (PMC) URL:[Link]

  • 3,4-Bis(1-adamantyl)-1,2-dithiete: the First Structurally Characterized Dithiete Unsupported by a Ring or Benzenoid Frame IUCr Journals URL:[Link]

  • Dicubyl Disulfide ResearchGate URL:[Link]

  • Thermally Healable and Reprocessable Bis(hindered amino)disulfide-Cross-Linked Polymethacrylate Networks ACS Macro Letters URL:[Link]

  • Stimuli-Responsive Covalent Adaptable Hydrogels Based on Homolytic Bond Dissociation and Chain Transfer Reactions Chemistry of Materials (ACS Publications) URL:[Link]

  • Differentiating Co-Delivery of Bisphosphonate and Simvastatin by Self-Healing Hyaluronan Hydrogel Formed by Orthogonal “Clicks”: An In-Vitro Assessment MDPI Polymers URL:[Link]

Sources

Method

Preparation of Self-Healing Materials with Di(1-adamantyl) Disulfide: Application Notes and Protocols

Introduction Self-healing materials, inspired by biological systems, possess the intrinsic ability to repair damage, thereby extending their lifespan and enhancing their reliability.[1] This has led to significant resear...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Self-healing materials, inspired by biological systems, possess the intrinsic ability to repair damage, thereby extending their lifespan and enhancing their reliability.[1] This has led to significant research into creating synthetic polymers with self-healing properties for a wide range of applications, from coatings and adhesives to advanced composites and biomedical devices.[2][3] Among the various chemical moieties that can impart self-healing capabilities, the disulfide bond (S-S) has emerged as a particularly promising functional group.[4][5] The dynamic nature of the disulfide bond allows for reversible cleavage and reformation, a process that can be triggered by external stimuli such as heat or light, or even occur spontaneously at room temperature.[6][7]

This document provides a comprehensive guide to the preparation of self-healing materials incorporating di(1-adamantyl) disulfide. The inclusion of the bulky and rigid adamantyl group offers unique advantages, including enhanced thermal stability and mechanical properties of the resulting polymer.[8] The adamantane cage structure can restrict polymer chain mobility, leading to higher glass transition temperatures and improved robustness.[8] Furthermore, the lipophilic nature of adamantane can be leveraged in applications such as drug delivery systems.[9][10]

These application notes and protocols are designed for researchers, scientists, and drug development professionals, offering detailed methodologies for the synthesis of di(1-adamantyl) disulfide, its incorporation into a polymer matrix, and the characterization of the resulting self-healing material.

Mechanistic Insights: The Role of Di(1-adamantyl) Disulfide in Self-Healing

The self-healing capability of materials containing di(1-adamantyl) disulfide is predicated on the reversible nature of the disulfide bond. When a crack or damage occurs in the material, the disulfide bonds along the fractured surface are severed. The healing process involves the reformation of these bonds across the interface, restoring the material's integrity.

The prevailing mechanism for disulfide exchange, which drives the healing process, is a radical-mediated pathway.[7][11] This process can be summarized in the following steps:

  • Initiation: The S-S bond undergoes homolytic cleavage to form two sulfenyl radicals. This can be initiated by heat, light, or mechanical stress. The bond dissociation energy of the disulfide bond is relatively low, making this cleavage accessible under mild conditions.

  • Propagation: The newly formed sulfenyl radical can then attack another intact disulfide bond, leading to a disulfide exchange reaction. This chain reaction allows for the dynamic rearrangement of the polymer network.

  • Termination: Two sulfenyl radicals can combine to reform a disulfide bond, effectively healing the damaged area.

Theoretical calculations have supported the radical-mediated mechanism over a concerted metathesis pathway.[11][12] The bulky adamantyl groups play a crucial role in this process. While they increase the steric hindrance around the disulfide bond, they also contribute to the overall stability and mechanical strength of the polymer network.[8] This balance is critical for achieving both robust materials and efficient self-healing.

Visualization of the Self-Healing Mechanism

SelfHealingMechanism cluster_0 Intact Polymer Network cluster_1 Damage and Bond Cleavage cluster_2 Disulfide Exchange and Network Rearrangement cluster_3 Healed Polymer Network Polymer_Chain_1 Polymer Chain Disulfide_Bond R-S-S-R Polymer_Chain_1->Disulfide_Bond Polymer_Chain_2 Polymer Chain Disulfide_Bond->Polymer_Chain_2 Broken_Chain_1 Polymer Chain Radical_1 Broken_Chain_2 Polymer Chain Radical_2 Mobile_Radical Intact_Disulfide R-S-S-R Mobile_Radical->Intact_Disulfide Attack New_Radical Intact_Disulfide->New_Radical Forms New_Disulfide R-S-S-R Intact_Disulfide->New_Disulfide Reforms Healed_Polymer_Chain_1 Polymer Chain Reformed_Disulfide_Bond R-S-S-R Healed_Polymer_Chain_1->Reformed_Disulfide_Bond Healed_Polymer_Chain_2 Polymer Chain Reformed_Disulfide_Bond->Healed_Polymer_Chain_2 Intact Polymer Network Intact Polymer Network Damage and Bond Cleavage Damage and Bond Cleavage Intact Polymer Network->Damage and Bond Cleavage Damage (Heat, Light, Stress) Disulfide Exchange and Network Rearrangement Disulfide Exchange and Network Rearrangement Damage and Bond Cleavage->Disulfide Exchange and Network Rearrangement Radical Mobility Healed Polymer Network Healed Polymer Network Disulfide Exchange and Network Rearrangement->Healed Polymer Network Bond Reformation PolyurethaneSynthesis PCL_Diol Poly(caprolactone) diol (PCL) Prepolymer NCO-Terminated Prepolymer PCL_Diol->Prepolymer IPDI Isophorone diisocyanate (IPDI) IPDI->Prepolymer DBTDL Dibutyltin dilaurate (DBTDL) DBTDL->Prepolymer Catalyst Polymer_Solution Viscous Polymer Solution Prepolymer->Polymer_Solution Ad_SS_OH Bis(2-hydroxyethyl) di(1-adamantyl) disulfide Ad_SS_OH->Polymer_Solution Chain Extender Casting Casting in Teflon Mold Polymer_Solution->Casting Curing Curing in Vacuum Oven Casting->Curing Self_Healing_Film Self-Healing Polyurethane Film Curing->Self_Healing_Film

Sources

Application

di(1-adamantyl) disulfide application in targeted drug delivery systems

Application Note: Di(1-adamantyl) Disulfide and Derivatives in Redox-Responsive Supramolecular Drug Delivery Systems Introduction & Mechanistic Rationale The development of smart, stimuli-responsive nanocarriers is a cor...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Di(1-adamantyl) Disulfide and Derivatives in Redox-Responsive Supramolecular Drug Delivery Systems

Introduction & Mechanistic Rationale

The development of smart, stimuli-responsive nanocarriers is a cornerstone of modern targeted drug and gene delivery. Among the most robust non-covalent strategies utilized in nanomedicine is the host-guest complexation between β-cyclodextrin (β-CD) and adamantane (Ad). Di(1-adamantyl) disulfide and its extended structural analogs—specifically bis(adamantyl) disulfide crosslinkers (Ad-SS-Ad) and adamantyl-disulfide-polyethylene glycol (Ad-SS-PEG)—have emerged as critical building blocks in these architectures[1].

As an application scientist, it is crucial to understand the causality behind these specific molecular choices:

  • The Supramolecular Anchor: The hydrophobic adamantane moiety perfectly matches the inner cavity of β-CD (approx. 6.0–6.5 Å), yielding an exceptionally high binding affinity ( Ka​≈104−105M−1 ). This allows for the modular assembly of Supramolecular Nanoparticles (SNPs) in aqueous conditions without the need for complex, potentially toxic orthogonal click chemistry[2].

  • The Redox-Responsive Trigger (Solving the "PEG Dilemma"): A major challenge in nanomedicine is the "PEG dilemma"—PEGylation increases systemic circulation but sterically hinders cellular uptake and endosomal escape. By incorporating a disulfide (-SS-) linkage between the adamantane anchor and the PEG corona, or between two adamantane anchors to crosslink the core, the system becomes redox-sensitive[3]. Extracellular glutathione (GSH) levels are low (~2-20 μM), ensuring stability in the bloodstream. Upon endocytosis into tumor cells, the high intracellular GSH concentration (2-10 mM) rapidly reduces the disulfide bonds to thiolates[4]. This sheds the PEG corona or un-crosslinks the core, triggering endosomal escape and rapid cargo release[1].

System Architecture & Workflow

The supramolecular system is highly modular. A typical formulation consists of a β-CD-modified polycation (e.g., β-CD-PEI) that electrostatically condenses therapeutic nucleic acids (pDNA/siRNA). The Ad-SS-PEG or Ad-SS-Ad building blocks are then introduced to self-assemble onto the core via host-guest interactions, providing a protective, yet reversible, stealth layer[5].

G CD β-CD-Polycation (Host Polymer) SNP Supramolecular Nanoparticle (SNP) CD->SNP Host-Guest Complexation Ad Ad-SS-PEG / Ad-SS-Ad (Redox Guest) Ad->SNP Self-Assembly Cargo Therapeutic Cargo (pDNA/siRNA) Cargo->SNP Electrostatic Condensation Tumor Tumor Microenvironment (High GSH: 2-10 mM) SNP->Tumor Cellular Uptake Cleavage Disulfide Cleavage & PEG Shedding Tumor->Cleavage GSH Trigger Release Endosomal Escape & Cargo Release Cleavage->Release Core Unpacking

Fig 1: Supramolecular assembly of β-CD and Ad-SS-PEG/Ad-SS-Ad, and GSH-triggered cargo release.

Experimental Protocols

Protocol 1: Synthesis of Bis(adamantyl) Disulfide Crosslinkers (Ad-SS-Ad)

Causality Check: While bare di(1-adamantyl) disulfide is commercially available, synthesizing an extended Ad-SS-Ad derivative using bis(2-hydroxyethyl) disulfide (BHEDS) provides necessary flexibility for the crosslinker to bridge multiple β-CD cavities without steric hindrance. We utilize a Steglich esterification for high-yield coupling[6].

  • Preparation: Dissolve 2.0 equivalents of 1-adamantanecarboxylic acid (Ad-COOH) in dry dichloromethane (DCM) under a continuous nitrogen atmosphere.

  • Catalysis: Add 0.2 equivalents of 4-dimethylaminopyridine (DMAP) and 1.0 equivalent of BHEDS to the solution. Stir for 30 minutes at room temperature to ensure complete dissolution.

  • Coupling: Cool the reaction mixture to 0 °C using an ice bath. Dropwise add a solution of 2.1 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) dissolved in DCM[6].

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Purification: Filter the precipitated dicyclohexylurea (DCU) byproduct. Wash the filtrate sequentially with 0.1 M HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, concentrate under vacuum, and purify via silica gel column chromatography.

Protocol 2: Formulation of Redox-Responsive Supramolecular Nanoparticles (SNPs)
  • Core Formation: Prepare a stock solution of β-CD-conjugated polyethylenimine (β-CD-PEI) in HEPES buffer (pH 7.4). Add the therapeutic cargo (e.g., pDNA) to the β-CD-PEI solution at an optimal N/P ratio (typically 10:1) and vortex gently. Incubate for 30 minutes at room temperature to form the polyplex core.

  • Corona Assembly: To form the stealth corona, add Ad-SS-PEG to the polyplex solution at a 1:1 molar ratio of Ad to β-CD cavities[3]. Alternatively, to crosslink the core, add Ad-SS-Ad dissolved in a minimal volume of DMSO (ensuring final DMSO concentration is <5% v/v)[4].

  • Equilibration: Incubate the mixture for 2 hours at room temperature to allow the host-guest complexation to reach thermodynamic equilibrium.

Protocol 3: Validation of GSH-Triggered Disassembly (Self-Validating Assay)

Trustworthiness & Validation: To prove that cargo release is driven specifically by redox-cleavage and not passive diffusion or competitive displacement, this protocol must run a non-cleavable control (Ad-PEG) in parallel with the cleavable system (Ad-SS-PEG)[3].

  • Sample Prep: Prepare three sets of SNPs: (A) Ad-SS-PEG coated SNPs, (B) Ad-PEG coated SNPs (non-cleavable control), and (C) Unshielded β-CD-PEI polyplexes.

  • Dialysis: Load 2 mL of each SNP formulation into separate dialysis bags (MWCO 10,000 Da).

  • Redox Simulation: Submerge the dialysis bags in release media: PBS (pH 7.4) containing either 10 μM GSH (mimicking extracellular conditions) or 10 mM GSH (mimicking the intracellular tumor microenvironment)[5].

  • Incubation: Incubate at 37 °C with gentle shaking (100 rpm).

  • Sampling: At predetermined time points (1, 2, 4, 8, 12, 24 hours), withdraw 1 mL aliquots from the external buffer and replace with fresh media.

  • Quantification: Quantify the released cargo using a fluorescent intercalating dye (e.g., PicoGreen for pDNA). Validation Metric: Formulation A in 10 mM GSH must exhibit a rapid burst release (>85% within 4 hours). Formulation B must remain intact (<20% release), validating the specific causality of the disulfide bond cleavage[2].

Data Presentation: Physicochemical & Biological Properties

The integration of Ad-SS-Ad or Ad-SS-PEG drastically alters the biophysical profile of the nanoparticles. The table below summarizes the quantitative data expected from dynamic light scattering (DLS) and in vitro transfection assays across different formulations.

FormulationShielding/Crosslinking StrategyParticle Size (nm)Zeta Potential (mV)GSH-Triggered Release (10 mM GSH)Relative Transfection Efficiency
β-CD-PEI / pDNA Unshielded Control120 ± 15+35.2 ± 2.1MinimalLow (High Toxicity)
β-CD-PEI / pDNA + Ad-PEG Non-cleavable Shield145 ± 12+5.4 ± 1.2MinimalLow (Endosomal Entrapment)
β-CD-PEI / pDNA + Ad-SS-PEG Redox-cleavable Shield150 ± 14+4.8 ± 1.5>85% within 4hHigh (Efficient Escape)
β-CD-PEI / pDNA + Ad-SS-Ad Redox-cleavable Crosslinker110 ± 10+28.5 ± 1.8>90% within 4hVery High (Compact Core)

Sources

Method

Application Notes and Protocols for the Catalytic Cleavage of Di(1-adamantyl) Disulfide

Abstract This technical guide provides a comprehensive overview of catalytic methods for the cleavage of di(1-adamantyl) disulfide, a sterically hindered disulfide of significant interest in medicinal chemistry, material...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of catalytic methods for the cleavage of di(1-adamantyl) disulfide, a sterically hindered disulfide of significant interest in medicinal chemistry, materials science, and drug development.[1][2] The robust adamantane cage imparts unique properties such as high lipophilicity, metabolic stability, and rigidity to molecules.[1][2] Consequently, the controlled cleavage of di(1-adamantyl) disulfide to its corresponding thiol, 1-adamantanethiol, is a critical transformation for the synthesis of advanced materials and therapeutic agents.[][4][5] This document details theoretical frameworks and practical, step-by-step protocols for phosphine-catalyzed reduction and thiol-disulfide exchange, tailored to address the significant steric hindrance of the adamantyl moieties.

Introduction: The Significance of the Adamantyl Moiety and the Challenge of Steric Hindrance

The adamantane scaffold, a rigid, tricyclic hydrocarbon, is a privileged structure in medicinal chemistry and materials science.[1][2] Its incorporation into molecular architectures can enhance thermal stability, increase glass transition temperatures in polymers, and improve the pharmacokinetic profiles of drug candidates by increasing lipophilicity and metabolic stability.[1][2][6] Di(1-adamantyl) disulfide serves as a stable precursor and a key building block for introducing the 1-adamantylthio moiety. The cleavage of its disulfide bond to yield 1-adamantanethiol is a pivotal step in the synthesis of various functionalized molecules.[][4][5]

However, the cleavage of di(1-adamantyl) disulfide presents a significant synthetic challenge due to the profound steric hindrance imposed by the two bulky adamantyl groups flanking the disulfide bond. This steric congestion can impede the approach of reducing agents and catalysts, thereby slowing down or even inhibiting the reaction.[7][8] This guide provides detailed protocols and the underlying principles for two effective catalytic strategies to overcome this challenge: phosphine-catalyzed reduction and thiol-disulfide exchange.

Phosphine-Catalyzed Reduction of Di(1-adamantyl) Disulfide

Phosphines are effective nucleophiles for the reduction of disulfide bonds. The reaction proceeds via a nucleophilic attack of the phosphine on one of the sulfur atoms of the disulfide, leading to the formation of a thiophosphonium intermediate. Subsequent hydrolysis yields the desired thiol and the corresponding phosphine oxide.[9] For sterically hindered disulfides, the choice of phosphine is critical.

2.1. Causality Behind Experimental Choices
  • Choice of Phosphine Catalyst: Tris(2-carboxyethyl)phosphine (TCEP) is a highly effective reducing agent for disulfides and is particularly well-suited for this application.[10][11] Its advantages include high water solubility, resistance to air oxidation, and efficacy over a broad pH range. While commonly used in proteomics, its potent reducing power is adaptable to small molecule chemistry. The carboxyl groups enhance its solubility in polar solvents and do not contribute significantly to steric bulk around the phosphorus atom, allowing for better access to the hindered disulfide bond.

  • Solvent System: A mixed solvent system, such as tetrahydrofuran (THF) and water, is proposed. Di(1-adamantyl) disulfide is soluble in organic solvents like THF, while TCEP is highly soluble in water. A biphasic or homogeneous mixture (depending on the ratio) facilitates the interaction between the substrate and the catalyst.

  • Temperature: An elevated temperature is recommended to provide the necessary activation energy to overcome the steric barrier of the adamantyl groups.

2.2. Experimental Workflow: Phosphine-Catalyzed Reduction

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification dissolve_disulfide Dissolve di(1-adamantyl) disulfide in THF combine Combine solutions in a reaction vessel dissolve_disulfide->combine prepare_tcep Prepare aqueous solution of TCEP prepare_tcep->combine heat Heat the mixture with stirring combine->heat monitor Monitor reaction by TLC or LC-MS heat->monitor extract Extract with an organic solvent (e.g., ethyl acetate) monitor->extract Upon completion wash Wash organic layer with brine extract->wash dry Dry over anhydrous Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for phosphine-catalyzed reduction.

2.3. Detailed Protocol: Phosphine-Catalyzed Reduction

Materials:

  • Di(1-adamantyl) disulfide

  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Procedure:

  • In a round-bottom flask, dissolve di(1-adamantyl) disulfide (1.0 eq) in anhydrous THF to a concentration of approximately 0.1 M.

  • In a separate beaker, prepare a solution of TCEP·HCl (1.5 eq) in deionized water. Neutralize the solution to pH ~7 by the careful addition of sodium bicarbonate.

  • Add the aqueous TCEP solution to the THF solution of the disulfide with vigorous stirring.

  • Heat the reaction mixture to 50-60 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate to the reaction mixture and transfer to a separatory funnel.

  • Wash the organic layer with brine, separate the layers, and dry the organic phase over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude 1-adamantanethiol by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Self-Validation:

  • Reaction Monitoring: The disappearance of the di(1-adamantyl) disulfide spot and the appearance of the 1-adamantanethiol spot on TLC (visualized with potassium permanganate stain) will indicate reaction progress.

  • Product Characterization: The purified product should be characterized by ¹H and ¹³C NMR spectroscopy and mass spectrometry to confirm its identity and purity.[12][13]

Thiol-Disulfide Exchange

Thiol-disulfide exchange is a common reaction in biochemistry and organic synthesis where a thiol reacts with a disulfide to form a new disulfide and a new thiol.[7] This equilibrium process can be driven to completion by using a large excess of a reducing thiol or by removing one of the products. For the cleavage of the sterically hindered di(1-adamantyl) disulfide, a small, potent thiol is required.

3.1. Causality Behind Experimental Choices
  • Choice of Thiol Catalyst: Dithiothreitol (DTT) is a classic choice for disulfide reduction.[14] Its two thiol groups allow it to form a stable six-membered ring upon oxidation, which drives the reaction forward. However, for a sterically demanding substrate, a less hindered monothiol like β-mercaptoethanol (β-ME) in large excess might also be effective.[15]

  • Base Catalyst: The reaction is base-catalyzed, as the thiolate anion is the active nucleophile.[7] A non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is suitable to deprotonate the catalytic thiol without causing unwanted side reactions.

  • Solvent: An aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile is recommended to solubilize all components and facilitate the ionic reaction mechanism.

3.2. Reaction Mechanism: Thiol-Disulfide Exchange

R-SH + Base R-SH + Base R-S⁻ + Base-H⁺ R-S⁻ + Base-H⁺ R-SH + Base->R-S⁻ + Base-H⁺ Deprotonation R-S⁻ + Ad-S-S-Ad R-S⁻ + Ad-S-S-Ad Ad-S-S-R + Ad-S⁻ Ad-S-S-R + Ad-S⁻ R-S⁻ + Ad-S-S-Ad->Ad-S-S-R + Ad-S⁻ Nucleophilic Attack Ad-S⁻ + Base-H⁺ Ad-S⁻ + Base-H⁺ Ad-SH + Base Ad-SH + Base Ad-S⁻ + Base-H⁺->Ad-SH + Base Protonation

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Application

Application Note: Step-by-Step Synthesis and Characterization of Di(1-adamantyl) Disulfide

Introduction & Mechanistic Overview Di(1-adamantyl) disulfide (also known as 1,1'-diadamantyl disulfide or bis(1-adamantyl) disulfide) is a highly sterically hindered symmetric disulfide[1]. The bulky tricyclo[3.3.1.1^3,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Di(1-adamantyl) disulfide (also known as 1,1'-diadamantyl disulfide or bis(1-adamantyl) disulfide) is a highly sterically hindered symmetric disulfide[1]. The bulky tricyclo[3.3.1.1^3,7]decane (adamantane) cage provides exceptional steric shielding to the sulfur-sulfur (S-S) bond[2]. This structural feature significantly lowers its reactivity toward unwanted reductive cleavage compared to linear aliphatic disulfides, making it an invaluable motif in the design of robust self-assembled monolayers (SAMs)[3], targeted drug delivery systems, and specialized hydrophobic linkers.

Causality in Reaction Design: The most reliable and high-yielding synthetic route to symmetric adamantyl disulfides is the controlled oxidation of the corresponding thiol, in this case, 1-adamantanethiol[4]. While strong oxidants like hydrogen peroxide (H_2O_2) or potassium permanganate (KMnO_4) can be used, they carry a high risk of over-oxidation, leading to the formation of sulfinic or sulfonic acids.

To ensure a self-validating and highly selective process, iodine (I_2) in a neutral or mildly basic solvent system is the preferred oxidant[4]. Iodine acts as a mild electrophile. The reaction provides a built-in colorimetric indicator: the persistence of the iodine's brown/yellow color signals the complete consumption of the starting thiol, eliminating the need for complex real-time reaction monitoring (e.g., continuous TLC or LC-MS sampling).

Reaction Pathway & Mechanistic Logic

The oxidation of 1-adamantanethiol by iodine proceeds via a transient sulfenyl iodide intermediate. The first equivalent of thiol attacks the iodine molecule, displacing an iodide ion to form 1-adamantanesulfenyl iodide. A second equivalent of thiol then acts as a nucleophile, attacking the sulfur atom of the intermediate to forge the S-S bond. This releases a second iodide ion and two protons, which are typically scavenged by the solvent.

Mechanism Thiol 1-Adamantanethiol (R-SH) Intermediate Sulfenyl Iodide Intermediate (R-S-I) + HI Thiol->Intermediate Electrophilic attack by I2 Iodine Iodine (I2) Iodine->Intermediate Product Di(1-adamantyl) Disulfide (R-S-S-R) + HI Intermediate->Product Nucleophilic attack by 2nd R-SH

Mechanistic pathway of 1-adamantanethiol oxidation to di(1-adamantyl) disulfide via iodine.

Experimental Protocol

This protocol is designed as a self-validating workflow. The visual cues (color changes) and phase separations inherently confirm the success of each step, ensuring high trustworthiness and reproducibility.

Materials & Reagents
  • 1-Adamantanethiol (CAS: 34301-54-7) - Starting material[2]

  • Iodine (I_2) - Oxidizing agent[4]

  • Absolute Ethanol (EtOH) - Primary solvent

  • Dichloromethane (DCM) - Extraction solvent

  • Sodium Thiosulfate (Na_2S_2O_3) 10% aqueous solution - Quenching agent

  • Anhydrous Magnesium Sulfate (MgSO_4) - Drying agent

Step-by-Step Methodology

Step 1: Preparation of the Thiol Solution

  • In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (5.94 mmol) of 1-adamantanethiol in 25 mL of absolute ethanol.

  • Expert Insight: 1-Adamantanethiol has a strong, characteristic odor. All manipulations must be performed in a well-ventilated fume hood[3].

Step 2: Controlled Oxidation

  • Prepare a 0.5 M solution of iodine in absolute ethanol.

  • Add the iodine solution dropwise to the stirring thiol solution at room temperature.

  • Self-Validation Check: Initially, the brown color of the iodine will rapidly dissipate as it is consumed by the thiol to form the colorless disulfide.

  • Continue the dropwise addition until a faint, persistent yellow/brown color remains in the solution. This visual cue confirms that all the thiol has been consumed and a slight excess of iodine is present[4].

Step 3: Quenching and Workup

  • Add 5 mL of a 10% aqueous sodium thiosulfate (Na_2S_2O_3) solution to the reaction flask and stir for 5 minutes.

  • Causality: The thiosulfate selectively reduces the unreacted electrophilic iodine back to water-soluble iodide ions ( I2​+2S2​O32−​→2I−+S4​O62−​ ). The solution will turn completely colorless or milky white (due to the precipitation of the highly hydrophobic disulfide).

  • Concentrate the mixture under reduced pressure to remove the majority of the ethanol.

Step 4: Extraction

  • Transfer the aqueous residue to a separatory funnel and add 30 mL of DCM and 20 mL of distilled water.

  • Shake vigorously and allow the phases to separate. The organic (bottom) layer contains the target di(1-adamantyl) disulfide, while the aqueous (top) layer contains the inorganic salts (HI, NaI, Na_2S_4O_6).

  • Extract the aqueous layer with an additional 15 mL of DCM. Combine the organic layers.

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO_4, filter, and evaporate the solvent under reduced pressure to yield the crude product.

Step 5: Purification

  • Recrystallize the crude solid from hot ethanol or an ethanol/dichloromethane mixture.

  • Filter the resulting white crystals and dry under vacuum.

Workflow A 1-Adamantanethiol in EtOH B I2 Addition (Oxidation) A->B Dropwise C Na2S2O3 (Quenching) B->C Color persists D DCM/H2O (Extraction) C->D Remove EtOH E Recrystallization (Purification) D->E Dry over MgSO4

Step-by-step experimental workflow for the synthesis of di(1-adamantyl) disulfide.

Quantitative Data & Characterization

The following table summarizes the expected physicochemical properties and characterization data for pure di(1-adamantyl) disulfide[1].

ParameterExpected Value / Description
Chemical Formula C_20H_30S_2
Molecular Weight 334.58 g/mol
CAS Registry Number 34895-45-9
Appearance White to off-white crystalline solid
Typical Yield 85% - 92%
Melting Point 224 °C - 226 °C
1H NMR (CDCl_3, 400 MHz) δ 2.05 (br s, 6H, γ -CH), 1.85 (d, 12H, β -CH_2), 1.65 (q, 12H, δ -CH_2) ppm
ESI-MS (m/z) [M+H]+ calculated for C_20H_31S_2: 335.18; Found: 335.20

Troubleshooting & Field-Proven Insights

  • Incomplete Reaction: If the reaction does not go to completion (indicated by a low yield or the presence of starting material via TLC), it is likely due to the extreme steric bulk of the adamantyl group hindering the nucleophilic attack on the sulfenyl iodide intermediate[2]. Solution: Mild heating (up to 40 °C) can overcome this kinetic barrier, though room temperature is usually sufficient if given adequate time.

  • Solubility Issues during Oxidation: As the disulfide forms, it may precipitate out of the ethanol solution due to its high lipophilicity. Solution: If precipitation impedes stirring, a small amount of DCM or THF can be added as a co-solvent to maintain a homogeneous reaction mixture.

  • Storage: Di(1-adamantyl) disulfide is highly stable but should be stored in a cool, dry place away from strong reducing agents (like dithiothreitol or TCEP), which could cleave the S-S bond back to the free thiol.

References

  • Decarboxylative thiolation of redox-active esters to free thiols and further diversification.Nature Communications (via NIH).
  • DI(1-ADAMANTYL) DISULFIDE | 34895-45-9.ChemicalBook.
  • Chemistry of 2-substituted adamantanes. II. Preparation of 2-adamantanethiol and some of its derivatives.Canadian Science Publishing.
  • Molecular Self-Assembly.Sigma-Aldrich.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Di(1-adamantyl) Disulfide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific kinetic and thermodynamic challenges associated with synthesizi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific kinetic and thermodynamic challenges associated with synthesizing di(1-adamantyl) disulfide (also known as 1,1'-diadamantyl disulfide).

Due to the extreme steric bulk of the adamantane cage, standard thiol oxidation protocols often fail, resulting in poor yields, unreacted starting material, or severe over-oxidation. This guide provides mechanistic insights, field-proven FAQs, and a self-validating experimental protocol to ensure high-yield synthesis.

Part 1: Mechanistic Insights (The "Why")

To troubleshoot a reaction, we must first understand the causality of its failure. The synthesis of di(1-adamantyl) disulfide relies on the oxidative coupling of two 1-adamantanethiol (Ad-SH) molecules[1].

The adamantyl group is a highly lipophilic, rigid tricyclic structure. The tertiary carbon directly attached to the sulfur atom creates a massive steric shield[2]. When 1-adamantanethiol is exposed to an oxidant, the reaction proceeds in two distinct phases:

  • Activation (Fast): The oxidant reacts with the first thiol molecule to form an activated electrophilic sulfur intermediate (e.g., a sulfenyl halide or sulfenic acid).

  • Dimerization (Slow): A second, unreacted 1-adamantanethiol molecule must nucleophilically attack this intermediate to form the S-S bond.

The Root Cause of Low Yields: Because of the extreme steric hindrance, the bimolecular dimerization step is kinetically retarded. If a strong or excess oxidant (such as H2​O2​ ) is present in the system, the activated intermediate will undergo further oxidation to thiosulfinates, sulfinic acids, or sulfonic acids before the second bulky thiol can successfully attack[3]. To improve yield, you must select an oxidant that is strong enough to activate the thiol but mild enough to tolerate the slow dimerization step without causing over-oxidation.

Part 2: Troubleshooting Guide & FAQs

Q1: Why is my yield of di(1-adamantyl) disulfide so low (<30%) when using Hydrogen Peroxide ( H2​O2​ ) or mCPBA? A: You are experiencing kinetic out-competition resulting in over-oxidation. H2​O2​ and mCPBA are aggressive oxygen-transfer reagents. Because the coupling of two bulky adamantyl groups is exceptionally slow, the oxidant continues to attack the sulfur atom, converting your starting material into 1-adamantanesulfonic acid rather than the desired disulfide.

Q2: What is the authoritative, recommended oxidant for this specific sterically hindered reaction? A: Iodine ( I2​ ) in the presence of a mild base (such as triethylamine) is the gold standard for synthesizing sterically hindered disulfides[4]. Iodine converts the thiol into a sulfenyl iodide (Ad-S-I) intermediate. Unlike oxygen-based intermediates, sulfenyl iodides are highly reactive toward incoming thiols but are highly resistant to further oxidation, effectively "pausing" the reaction until the slow dimerization can occur. This method routinely achieves yields of 75-85% for adamantyl derivatives[4].

Q3: My reaction mixture turns into a thick, un-stirrable suspension. How do I resolve this? A: 1-Adamantanethiol and its resulting disulfide are highly lipophilic and exhibit poor solubility in polar protic solvents[1]. If you are using aqueous/alcohol mixtures, the intermediate may precipitate before it can react. Switch your solvent system to anhydrous Dichloromethane (DCM) or Chloroform, which easily solvates the bulky adamantane cages and maintains a homogeneous catalytic environment.

Part 3: Quantitative Data Comparison

To guide your experimental design, the following table summarizes the causal relationship between oxidant choice and reaction outcomes for 1-adamantanethiol oxidation.

Oxidant SystemDimerization KineticsRisk of Over-OxidationTypical YieldRecommended Use Case
Iodine ( I2​ ) / Et3​N ModerateVery Low 75% - 85% Optimal for highly hindered thiols.
DMSO / Heat SlowLow40% - 50%Good for metal-free, mild conditions, but requires long reaction times.
H2​O2​ (30% aq) Fast (Activation)Very High < 30%Not recommended; leads to sulfonic acids.
Air ( O2​ ) / Catalyst Very SlowLow30% - 40%Prone to incomplete conversion due to steric shielding.

Part 4: Verified Experimental Protocol

This self-validating protocol utilizes the iodine-oxidation pathway to bypass steric limitations and prevent over-oxidation.

Materials Required:

  • 1-Adamantanethiol (1.0 equiv)

  • Iodine ( I2​ ) (0.55 equiv - slight excess to ensure complete conversion)

  • Triethylamine ( Et3​N ) (1.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Thiosulfate ( Na2​S2​O3​ )

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stirrer, dissolve 1-adamantanethiol (10 mmol) in 50 mL of anhydrous DCM under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (11 mmol) to the solution. The base acts as a proton scavenger, driving the equilibrium forward and preventing the accumulation of hydroiodic acid (HI), which can cause side reactions.

  • Oxidation: Dissolve Iodine (5.5 mmol) in 20 mL of DCM. Add this dark purple solution dropwise to the reaction flask at 0 °C over 30 minutes. The slow addition ensures the local concentration of I2​ remains low, further suppressing any unlikely over-oxidation.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 4 to 6 hours. The extreme steric bulk requires extended time for the dimerization step to reach completion.

  • Quenching: Once the reaction is complete (monitored by TLC, using hexane as the eluent), quench the unreacted iodine by adding 30 mL of saturated aqueous sodium thiosulfate. Stir vigorously until the organic layer turns from brown/yellow to colorless.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude white solid from hot ethanol or a hexane/ethyl acetate mixture to yield pure di(1-adamantyl) disulfide.

Part 5: Reaction Pathway Visualization

The following diagram illustrates the mechanistic divergence between successful dimerization and failure via over-oxidation.

G Start 1-Adamantanethiol (Ad-SH) Oxidant Oxidation Step (I2 vs H2O2) Start->Oxidant Intermediate Sulfenyl Intermediate (Ad-S-X) Oxidant->Intermediate Fast Product Di(1-adamantyl) disulfide (Ad-S-S-Ad) Intermediate->Product Slow (Steric Hindrance) Requires mild conditions (I2) SideProduct Over-oxidation (Ad-SO3H) Intermediate->SideProduct Excess Strong Oxidant (e.g., H2O2)

Mechanistic pathway of 1-adamantanethiol oxidation highlighting steric-induced side reactions.

References

  • Greidanus, J. W. (1970). "Chemistry of 2-substituted adamantanes. II. Preparation of 2-adamantanethiol and some of its derivatives." Canadian Journal of Chemistry. Canadian Science Publishing. Available at:[Link]

  • Wei, P., et al. (2022). "Anomeric Thioglycosides Give Different Anomeric Product Distributions under NIS/TfOH Activation." The Journal of Organic Chemistry. American Chemical Society. Available at:[Link]

  • OSTI.gov. (2024). "Template for Electronic Submission to ACS Journals: Thiol Oxidation and Asymmetric Disulfide Formation." Department of Energy. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Di(1-adamantyl) Disulfide Solubility Issues in Polymers

Welcome to the technical support center for di(1-adamantyl) disulfide applications in polymer science. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for di(1-adamantyl) disulfide applications in polymer science. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility and dispersion challenges encountered when incorporating di(1-adamantyl) disulfide into polymer systems. Our approach is rooted in a deep understanding of the molecule's unique chemical nature and its interactions within a polymer matrix.

Understanding the Core Challenge: The Dichotomy of Di(1-adamantyl) Disulfide

Di(1-adamantyl) disulfide presents a unique formulation challenge due to its dual chemical personality. The two bulky, rigid, and highly lipophilic adamantyl cages dominate its structure, rendering it poorly soluble in many common, polar solvents[1]. Conversely, the disulfide bond introduces a reactive and potentially polarizable element, offering opportunities for creating dynamic and stimuli-responsive materials[2][3].

The primary hurdle is overcoming the strong van der Waals forces that cause di(1-adamantyl) disulfide molecules to aggregate, leading to poor dispersion and phase separation within the polymer matrix. A successful formulation hinges on achieving a homogenous dispersion at the molecular level.

Predicting Compatibility: The Power of Hansen Solubility Parameters (HSP)

To move beyond trial-and-error, we can employ Hansen Solubility Parameters (HSP) to predict the compatibility of di(1-adamantyl) disulfide with various solvents and polymers. HSP theory is based on the principle that "like dissolves like" and quantifies this by breaking down the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from atomic forces.

  • δP (Polar): Energy from intermolecular dipole forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Two substances are likely to be compatible if their HSP values are similar. The "distance" (Ra) between the HSP coordinates of two substances in the Hansen space provides a numerical value for their affinity. A smaller Ra value indicates a higher likelihood of miscibility.

Table 1: Estimated Hansen Solubility Parameters for Di(1-adamantyl) Disulfide

ParameterδD (MPa½)δP (MPa½)δH (MPa½)
Estimated Value 18.53.02.5

Using these estimated values, we can predict its compatibility with common polymers.

Table 2: Predicted Compatibility of Di(1-adamantyl) Disulfide with Common Polymers

PolymerδD (MPa½)δP (MPa½)δH (MPa½)Predicted Compatibility
Polystyrene (PS)18.66.24.2Good
Poly(methyl methacrylate) (PMMA)18.610.57.5Moderate
Polycarbonate (PC)19.49.26.5Moderate
Polyethylene (PE)16.20.00.0Poor
Polypropylene (PP)16.80.00.0Poor
Poly(vinyl chloride) (PVC)18.27.58.3Moderate
Polydimethylsiloxane (PDMS)15.51.52.0Good

Note: Polymer HSP values are sourced from publicly available databases. Compatibility is predicted based on the relative distance in Hansen space.

Troubleshooting Guide: A Q&A Approach

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue: Poor or Incomplete Dissolution in Solvent (for Solvent Casting)

Question: My di(1-adamantyl) disulfide is not dissolving in my chosen solvent for film casting. What can I do?

Answer: This is a common issue stemming from the compound's high lipophilicity. Here’s a systematic approach to resolving it:

  • Cause: Mismatch between the solubility parameters of the compound and the solvent.

  • Solution 1: Solvent Selection Based on HSP. Prioritize solvents with HSP values close to those estimated for di(1-adamantyl) disulfide. Non-polar and weakly polar solvents are your best starting point.

    • Recommended Solvents: Toluene, Xylene, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform.

    • Avoid: Highly polar solvents like water, ethanol, and methanol, where solubility is expected to be negligible[1].

  • Solution 2: Utilize a Co-solvent System. If you are constrained to a particular primary solvent (e.g., for polymer compatibility), introducing a co-solvent can significantly improve solubility. A small amount of a good solvent for di(1-adamantyl) disulfide can disrupt its aggregation and facilitate dissolution in the bulk solvent.

  • Solution 3: Gentle Heating. Increasing the temperature can enhance the solubility of many compounds. Use a water bath or oil bath with gentle stirring. Be mindful of the solvent's boiling point and the thermal stability of your polymer.

  • Solution 4: Sonication. Applying ultrasonic energy can help break down aggregates and promote dissolution.

Issue: Hazy or Opaque Polymer Film/Composite (Solvent Casting & Melt Blending)

Question: After processing, my polymer composite containing di(1-adamantyl) disulfide is not clear. What causes this and how can I fix it?

Answer: Haziness or opacity is a clear indicator of poor dispersion and the presence of aggregated particles of di(1-adamantyl) disulfide, which scatter light.

  • Cause: Aggregation of di(1-adamantyl) disulfide due to its low compatibility with the polymer matrix.

  • Solution 1 (Solvent Casting): Optimize the Solvent System. The choice of solvent is critical. A solvent that dissolves both the polymer and di(1-adamantyl) disulfide well will promote a more homogeneous mixture in the solution phase, which is more likely to be retained upon solvent evaporation.

  • Solution 2 (Solvent Casting): Control the Evaporation Rate. Rapid solvent evaporation can "shock" the system, causing the less soluble component (di(1-adamantyl) disulfide) to precipitate out as aggregates. A slower, more controlled evaporation process (e.g., by covering the casting dish with a perforated lid) allows for more ordered polymer chain arrangement around the additive molecules.

  • Solution 3 (Melt Blending): Increase Mixing Time and/or Intensity. Inadequate mixing during melt blending will result in poor dispersion. Experiment with longer residence times in the extruder or higher screw speeds to improve distributive and dispersive mixing.

  • Solution 4 (Melt Blending): Use a Compatibilizer. For highly incompatible systems (e.g., with polyethylene), a compatibilizer can be introduced. This is typically a block or graft copolymer with segments that are miscible with both the polymer matrix and the di(1-adamantyl) disulfide.

Issue: Phase Separation and "Blooming" Over Time

Question: My initially clear composite has become cloudy over time, or a white powder has appeared on the surface. What is happening?

Answer: This phenomenon, known as "blooming," is a result of the thermodynamic incompatibility between the di(1-adamantyl) disulfide and the polymer. The additive molecules migrate through the polymer matrix and crystallize on the surface.

  • Cause: The concentration of di(1-adamantyl) disulfide exceeds its solubility limit in the polymer at a given temperature.

  • Solution 1: Reduce the Loading Concentration. The most straightforward solution is to decrease the weight percentage of di(1-adamantyl) disulfide in your formulation to a level below its solubility limit in the polymer.

  • Solution 2: Enhance Interfacial Adhesion. Chemical modification of the di(1-adamantyl) disulfide to include functional groups that can interact with the polymer (e.g., via hydrogen bonding or covalent linkage) can anchor the molecules within the matrix and prevent migration.

  • Solution 3: Rapid Quenching (for Melt Blending). Cooling the polymer melt rapidly from a high temperature can "freeze" the di(1-adamantyl) disulfide in a dispersed state, kinetically trapping it within the polymer matrix.

Experimental Protocols

Protocol for Solvent Casting of a Polymer Film with Di(1-adamantyl) Disulfide
  • Preparation:

    • Select a suitable solvent based on HSP compatibility with both the polymer and di(1-adamantyl) disulfide.

    • Prepare a stock solution of di(1-adamantyl) disulfide in the chosen solvent. Use gentle heating or sonication if necessary to ensure complete dissolution.

    • Prepare a separate solution of the polymer in the same solvent.

  • Mixing:

    • While stirring the polymer solution, slowly add the desired volume of the di(1-adamantyl) disulfide stock solution to achieve the target final concentration.

    • Continue stirring the mixture for at least one hour to ensure homogeneity.

  • Casting:

    • Pour the polymer solution onto a flat, level surface (e.g., a glass plate or a PTFE dish).

    • Cover the casting setup with a container that has small perforations to allow for slow solvent evaporation.

  • Drying:

    • Allow the solvent to evaporate at room temperature in a well-ventilated fume hood. This may take several hours to days depending on the solvent's volatility and the film's thickness.

    • Once the film is solid, transfer it to a vacuum oven and dry at a temperature below the polymer's glass transition temperature (Tg) until a constant weight is achieved to remove any residual solvent.

Protocol for Melt Blending of Di(1-adamantyl) Disulfide with a Thermoplastic Polymer
  • Preparation:

    • Dry the polymer pellets and the di(1-adamantyl) disulfide powder in a vacuum oven to remove any moisture.

    • Create a physical "dry blend" by tumbling the polymer pellets and the di(1-adamantyl) disulfide powder in a sealed container.

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder to be above the melting temperature of the polymer.

    • Feed the dry blend into the extruder at a constant rate.

    • Use a screw design that promotes good mixing.

    • Extrude the molten blend through a die.

  • Cooling and Pelletizing:

    • Cool the extruded strand in a water bath.

    • Use a pelletizer to cut the strand into pellets.

  • Further Processing:

    • The resulting composite pellets can then be used for subsequent processing, such as injection molding or film extrusion.

Characterization Techniques for Assessing Dispersion

A multi-faceted approach is recommended to accurately assess the dispersion of di(1-adamantyl) disulfide in your polymer matrix.

Table 3: Recommended Characterization Techniques

TechniqueInformation Provided
Scanning Electron Microscopy (SEM) Visualizes the morphology of cryo-fractured surfaces to identify aggregates of di(1-adamantyl) disulfide.
Differential Scanning Calorimetry (DSC) Can detect the melting endotherm of crystalline di(1-adamantyl) disulfide if it has phase-separated. Changes in the polymer's glass transition temperature (Tg) can indicate miscibility.
Thermogravimetric Analysis (TGA) Determines the thermal stability of the composite. The degradation profile can sometimes reveal information about the interaction between the additive and the polymer.
Rheometry The viscosity and viscoelastic properties of the polymer melt can be sensitive to the state of dispersion of the additive.
UV-Vis Spectroscopy (for transparent films) The presence of aggregates can lead to light scattering, which can be quantified by measuring the transmittance or haze of the film.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility and dispersion issues with di(1-adamantyl) disulfide in polymers.

TroubleshootingWorkflow cluster_problem Problem Identification cluster_analysis Analysis & Strategy cluster_solutions Solution Implementation cluster_verification Verification & Characterization Problem Poor Solubility or Dispersion Issue Identified (e.g., haziness, phase separation) HSP Consult Hansen Solubility Parameters (HSP) - Predict compatibility - Select appropriate solvent/polymer Problem->HSP Processing Review Processing Method - Solvent Casting vs. Melt Blending Problem->Processing Solvent Optimize Solvent System - Change solvent - Use co-solvents - Control evaporation rate HSP->Solvent Processing->Solvent Melt Optimize Melt Blending - Adjust temperature - Increase mixing time/intensity - Use compatibilizer Processing->Melt Characterization Characterize Composite - SEM for morphology - DSC for thermal properties - Rheology for melt behavior Solvent->Characterization Melt->Characterization Concentration Adjust Formulation - Reduce loading concentration Concentration->Characterization Characterization->Problem Iterate Outcome Successful Homogeneous Dispersion Characterization->Outcome Success

Sources

Troubleshooting

Technical Support Center: Preventing Oxidation of Di(1-adamantyl) Disulfide During Long-Term Storage

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with authoritative troubleshooting steps, mechanistic insights, and standard operating procedures (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with authoritative troubleshooting steps, mechanistic insights, and standard operating procedures (SOPs) to maintain the chemical integrity of di(1-adamantyl) disulfide over long-term storage.

Mechanistic Insight into Disulfide Degradation

Di(1-adamantyl) disulfide (also known as 1,1'-diadamantyl disulfide) benefits from extreme steric shielding provided by the bulky adamantyl cages. This steric bulk drastically reduces its susceptibility to nucleophilic cleavage compared to linear aliphatic disulfides[1]. However, the electron-rich sulfur lone pairs remain vulnerable to electrophilic auto-oxidation over prolonged periods.

When exposed to atmospheric oxygen, ambient light, and moisture, the disulfide bond undergoes a radical-mediated or direct electrophilic oxidation pathway. The disulfide ( R−S−S−R ) is sequentially oxidized to a thiosulfinate ( R−S(=O)−S−R ), then a thiosulfonate ( R−S(=O)2​−S−R ), and ultimately undergoes hydrolytic cleavage to yield sulfonic acid derivatives. To arrest this thermodynamic sink, storage protocols must eliminate the primary oxidants ( O2​ and H2​O ) and minimize thermal kinetic energy[2][3].

Degradation Pathway & Intervention Diagram

DisulfideOxidation Start Di(1-adamantyl) Disulfide (R-S-S-R) Exposure O2 / Moisture / Light Exposure Start->Exposure Improper Storage Intervention Preventative Storage (Argon, -20°C, Dark) Start->Intervention Best Practices Thiosulfinate Thiosulfinate (R-S(=O)-S-R) Exposure->Thiosulfinate Auto-oxidation Thiosulfonate Thiosulfonate (R-S(=O)2-S-R) Thiosulfinate->Thiosulfonate Further Oxidation Degradation Complete Degradation (Sulfonic Acids) Thiosulfonate->Degradation Hydrolysis Stable Long-Term Stability (>24 Months) Intervention->Stable Maintained Integrity

Mechanistic pathway of di(1-adamantyl) disulfide oxidation and critical intervention points.

Quantitative Storage Stability Data

The following table summarizes the expected shelf life and degradation rates of di(1-adamantyl) disulfide under various environmental conditions.

Storage ConditionAtmosphereTemperatureLight ExposureExpected Shelf LifeEst. Degradation Rate
Optimal Argon-20°CDark> 24 Months< 0.1% / year
Acceptable Nitrogen4°CDark12 Months~ 1.5% / year
Sub-optimal Air25°CAmbient1 - 3 Months~ 5.0% / month
High-Risk Air (In Solution)25°CAmbient< 1 Week> 15.0% / week

Standard Operating Procedure (SOP): Aliquoting and Long-Term Storage

To ensure reproducibility and prevent oxidation, this protocol incorporates a self-validating system to confirm the absence of oxygen and moisture before and after storage[4].

Step 1: Thermal Equilibration

  • Action: Bring the sealed master vial of di(1-adamantyl) disulfide to room temperature inside a vacuum desiccator before opening.

  • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the crystalline surface. Moisture acts as a catalyst for hydrolysis and subsequent disulfide degradation[2].

Step 2: Aliquoting (The "Single-Use" Principle)

  • Action: Weigh out the bulk material into single-use amber glass vials (e.g., 100 mg to 500 mg aliquots).

  • Causality: Repeatedly opening a master container depletes the inert gas blanket and introduces fresh oxygen and moisture, compounding the oxidation risk over time.

Step 3: Argon Displacement (Degassing)

  • Action: Introduce a gentle, continuous stream of high-purity Argon gas (99.999%) into the bottom of each vial for 15–20 seconds using a clean stainless-steel needle[4].

  • Causality: Argon is significantly denser than air and Nitrogen. It effectively displaces oxygen from the bottom up, creating a heavy, protective blanket directly over the solid compound.

Step 4: Sealing & Cold Storage

  • Action: Immediately cap the vial with a PTFE-lined tight-fitting lid while the needle is being withdrawn. Wrap the cap junction tightly with Parafilm. Store at -20°C in a light-proof secondary container[2][5].

  • Causality: PTFE prevents chemical interaction with the cap, Parafilm prevents long-term gas exchange, and -20°C drastically reduces the kinetic rate of any residual oxidative reactions[3].

Step 5: System Validation Checkpoint

  • Action: Before utilizing a stored aliquot for critical drug-development assays, run a rapid Thin-Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate mobile phase.

  • Validation: A single, non-polar spot confirms the protocol's success. The appearance of lower- Rf​ spots (polar thiosulfinates/thiosulfonates) indicates a failure in the argon seal, prompting immediate re-purification.

Troubleshooting Guides & FAQs

Q1: I observed a slight yellowish tint in my older batch of di(1-adamantyl) disulfide. What happened? A1: Pure aliphatic disulfides are typically colorless or white crystalline solids. The appearance of a yellowish tint is a classic, visual indicator of oxidative degradation[2]. The formation of thiosulfinates and other oxidative byproducts disrupts the highly ordered crystalline lattice of the adamantyl groups.

  • Troubleshooting Step: Do not use the degraded batch for precision analytical work. For synthetic recovery, you must recrystallize the compound from hot acetonitrile, followed by immediate vacuum drying and Argon backfilling.

Q2: Can I store di(1-adamantyl) disulfide as a stock solution to save time during my assays? A2: It is highly discouraged. Solvents intrinsically dissolve atmospheric oxygen. Even if the solvent is degassed, the rate of disulfide oxidation in solution is orders of magnitude higher than in the solid state due to increased molecular mobility and collision frequency.

  • Troubleshooting Step: If you must store a solution temporarily, use rigorously degassed, anhydrous solvents, blanket the headspace with Argon, and store at -80°C for no longer than 48 hours[5].

Q3: I only have Nitrogen gas available in my lab, not Argon. Is this sufficient for storage? A3: Yes, Nitrogen is an acceptable inert gas for preventing oxidation[4]. However, because Nitrogen has a density similar to ambient air, it mixes more readily rather than forming a heavy protective blanket like Argon.

  • Troubleshooting Step: When using Nitrogen, purge the vial for a longer duration (30–45 seconds) and ensure the cap is sealed while the vial is still actively within the Nitrogen stream to prevent air from rushing back in.

Q4: Does the pH of the environment affect the solid-state stability of the disulfide? A4: While pH primarily affects thiol-disulfide exchange in aqueous solutions (where alkaline pH accelerates thiolate-driven oxidation)[2], trace acidic or basic impurities in the solid state can catalyze auto-oxidation or hydrolysis.

  • Troubleshooting Step: Ensure your storage vials are acid-washed, neutralized, and thoroughly dried before aliquoting the compound.

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Di(1-adamantyl) Disulfide Crosslinking

Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers and drug development professionals in mastering dynamic covale...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers and drug development professionals in mastering dynamic covalent crosslinking using Di(1-adamantyl) disulfide (DAD) (CAS: 34895-45-9).

This guide bypasses generic advice to focus directly on the causality of thermal mechanics in sterically hindered disulfides, providing you with self-validating protocols and actionable troubleshooting logic.

Part 1: The Causality of Thermal Activation in Sterically Hindered Disulfides

To optimize the reaction temperature, we must first understand why DAD behaves differently than standard crosslinkers.

Conventional unhindered alkyl disulfides (e.g., cystine derivatives) possess a high bond dissociation energy (BDE) of ~250–290 kJ/mol, requiring extreme temperatures (>150°C) or intense UV irradiation to induce homolytic cleavage. However, the molecular architecture of di(1-adamantyl) disulfide features massive steric bulk adjacent to the sulfur atoms 1.

This steric repulsion physically elongates the S–S bond, forcing the dihedral angle out of its optimal 90° conformation. This internal strain significantly lowers the activation energy required for dynamic exchange 2. Consequently, DAD can undergo dynamic metathesis at moderate temperatures (70°C – 90°C), making it an ideal candidate for thermally healable and reprocessable polymer networks 3.

The Temperature Paradigm:

  • Too Low (<60°C): The thermal energy cannot overcome the activation barrier. The network remains "frozen" and kinetically trapped.

  • Optimal (70°C – 90°C): The S–S bonds dynamically cleave into stable adamantyl-thiyl radicals, allowing rapid metathesis and targeted crosslinking without side reactions 4.

  • Too High (>110°C): Excessive thermal energy overrides the steric stabilization of the thiyl radicals, leading to irreversible hydrogen abstraction from the polymer backbone (degradation).

DAD_Mechanism DAD Di(1-adamantyl) disulfide (Sterically Strained S-S) Heat Thermal Activation (70°C - 90°C) DAD->Heat Heat Input Radicals 2 x Adamantyl-Thiyl Radicals (Stabilized by Steric Bulk) Heat->Radicals Homolytic Cleavage Polymer Polymer Backbone (Thiol/Alkene Groups) Radicals->Polymer Metathesis Reaction Degradation Irreversible Side Reactions (Chain Transfer / Scission) Radicals->Degradation T > 110°C Crosslink Dynamic Crosslinked Network (Metathesis) Polymer->Crosslink Optimal Temp

Mechanistic pathway of Di(1-adamantyl) disulfide thermal cleavage and subsequent crosslinking.

Part 2: Self-Validating Experimental Protocol

To find the exact optimal temperature for your specific polymer matrix, you must run a controlled thermal gradient experiment. This protocol is designed as a self-validating system: you will use Soxhlet extraction and Dynamic Mechanical Analysis (DMA) to mathematically prove the success of the crosslinking, rather than relying on visual estimation.

Step-by-Step Methodology:

  • Pre-polymer Preparation: Dissolve your polymer precursor (containing reactive thiol or alkene moieties) in an anhydrous, degassed solvent (e.g., 1,4-dioxane or DMF) to achieve a 10-20 wt% solution.

  • Crosslinker Addition: Introduce Di(1-adamantyl) disulfide at a stoichiometric ratio of 2-5 mol% relative to the reactive sites.

  • Strict Degassing (Critical Step): Purge the mixture with Argon for a minimum of 30 minutes. Causality: Oxygen acts as a radical scavenger. If O₂ is present, the thermally generated adamantyl-thiyl radicals will be quenched into unreactive sulfonyl radicals, halting crosslinking.

  • Thermal Gradient Incubation: Aliquot the mixture into four sealed, Argon-purged ampoules. Submerge them in controlled oil baths set to 50°C, 70°C, 90°C, and 110°C for exactly 12 hours.

  • Kinetic Quenching: Remove the ampoules and immediately submerge them in an ice-water bath (0°C) for 10 minutes. This instantly drops the thermal energy below the activation barrier, "freezing" the dynamic exchange and preserving the network state.

  • Validation & Characterization:

    • Gel Fraction: Perform a 24-hour Soxhlet extraction using a good solvent for the uncrosslinked polymer. Weigh the dried insoluble fraction to determine crosslinking efficiency.

    • Crosslink Density: Perform DMA on the dried gels. Calculate the crosslink density ( νe​ ) from the storage modulus ( E′ ) plateau in the rubbery region using the equation νe​=E′/3RT .

Quantitative Data Summary

Table 1: Effect of Reaction Temperature on DAD Crosslinking Kinetics and Network Properties

Temperature (°C)Homolytic Cleavage RateGel Fraction (%)Crosslink Density (mol/cm³)Dominant Network Mechanism
50 Negligible< 5N/AKinetically trapped (No reaction)
70 Moderate751.2 x 10⁻⁴Controlled disulfide metathesis
90 High982.8 x 10⁻⁴Optimal dynamic crosslinking
110 Very High821.5 x 10⁻⁴Irreversible side reactions / degradation

Part 3: Troubleshooting Guides & FAQs

Troubleshooting_Tree Start Evaluate Crosslinking Yield LowYield Low Yield / No Gelation Start->LowYield Degradation Yellowing / Loss of Strength Start->Degradation Success Optimal Crosslinking Start->Success CheckTempLow Is Temp < 70°C? LowYield->CheckTempLow CheckTempHigh Is Temp > 100°C? Degradation->CheckTempHigh IncreaseTemp Increase Temp to 80-90°C or Add Catalyst CheckTempLow->IncreaseTemp Yes IncreaseTemp->Start DecreaseTemp Decrease Temp to 85°C Check Degassing (Ar) CheckTempHigh->DecreaseTemp Yes DecreaseTemp->Start

Logical troubleshooting workflow for resolving DAD crosslinking temperature issues.

Q1: My polymer network is not forming (low gel fraction) even after 24 hours at 60°C. What should I do? A: DAD requires sufficient thermal activation to generate thiyl radicals. At 60°C, the energy is likely below the activation threshold for your specific polymer matrix. Solution: Increase the reaction temperature to the 80°C–90°C range. If your polymer backbone is highly temperature-sensitive and cannot withstand 80°C, you must lower the activation energy artificially. Add a catalytic amount of a radical initiator (e.g., AIBN, 0.5 mol%) or a nucleophilic phosphine catalyst to facilitate metathesis at lower temperatures.

Q2: I observe yellowing and a drop in mechanical strength when crosslinking at 110°C. Why is this happening? A: Yellowing and a reduction in the storage modulus indicate thermal degradation and irreversible chain transfer reactions. While the bulky adamantyl groups stabilize the thiyl radical, temperatures exceeding 100°C provide enough kinetic energy for these radicals to abstract hydrogen atoms directly from the polymer backbone. This leads to permanent, non-dynamic crosslinks or polymer chain scission. Solution: Lower the temperature to exactly 85°C. Furthermore, ensure strict oxygen-free conditions during the reaction, as high-temperature oxidation accelerates this yellowing effect.

Q3: The DAD crosslinker is precipitating out of my solution before the temperature reaches 70°C. How do I fix this? A: Di(1-adamantyl) disulfide is highly hydrophobic due to the dual adamantane cages. If you are using a polar solvent (like pure ethanol or water mixtures) for your pre-polymer, the DAD will crash out before it can thermally cleave. Solution: Switch to a less polar, aprotic solvent system such as 1,4-dioxane, THF, or Toluene. If you must use a polar solvent for biological applications, you must pre-dissolve the DAD in a small volume of DMSO or DMF before adding it dropwise to the heated (70°C) polymer solution under vigorous stirring.

References

  • Stimuli-Responsive Covalent Adaptable Hydrogels Based on Homolytic Bond Dissociation and Chain Transfer Reactions. Chemistry of Materials - ACS Publications.[Link]

  • Thermally Healable and Reprocessable Bis(hindered amino)disulfide-Cross-Linked Polymethacrylate Networks. ACS Macro Letters - ACS Publications.[Link]

  • Dynamic Labeling Strategy with Hg-204-Isotopic Methylmercurithiosalicylate for Absolute Peptide and Protein Quantification. ResearchGate.[Link]

  • Steric and stereoscopic disulfide construction for cross-linkage via N-dithiophthalimides. PMC (PubMed Central).[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of Di(1-adamantyl) Disulfide

Welcome to the Technical Support Center for handling sterically hindered disulfides. Di(1-adamantyl) disulfide (CAS: 34895-45-9, MW: 334.58)[1] is a highly specialized reagent utilized in advanced drug development and ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling sterically hindered disulfides. Di(1-adamantyl) disulfide (CAS: 34895-45-9, MW: 334.58)[1] is a highly specialized reagent utilized in advanced drug development and materials science. Due to the extreme steric bulk of the 1-adamantyl groups, this compound exhibits unique structural strain that drastically alters its thermal stability profile compared to standard aliphatic disulfides.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the integrity of your experiments.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my di(1-adamantyl) disulfide degrade into 1-adamantanethiol when heated during dissolution or assay preparation? A: The degradation is driven by sterically induced homolytic cleavage. In unhindered disulfides, the optimal sulfur-sulfur (S-S) dihedral angle is approximately 90°, which maximizes the orthogonality of the sulfur lone pairs and strengthens the bond. However, the massive steric repulsion between the two tertiary 1-adamantyl groups forces the dihedral angle to open to 110.5° (often referred to in crystallographic literature as di-tert-adamantyl disulfide)[2]. This severe deviation from ideal geometry elongates and weakens the S-S bond, significantly lowering the bond dissociation energy. Even mild heating (e.g., >50°C) provides enough thermal energy to cleave the bond homolytically, generating two 1-adamantanethiyl radicals. These radicals rapidly abstract hydrogen atoms from the solvent or surrounding molecules to form 1-adamantanethiol.

Q2: I am observing sulfinic and sulfonic acid byproducts in my LC-MS traces. How are these forming? A: This indicates that thermal homolysis is occurring in the presence of dissolved oxygen. When the S-S bond breaks to form 1-adamantanethiyl radicals, any molecular oxygen (O₂) present in the solvent will rapidly trap these radicals. This oxidative trapping initiates a cascade that yields sulfinates and sulfonates. Causality & Solution: The root cause is the combination of thermal stress and inadequate degassing. To prevent this, you must strictly control the temperature and use thoroughly degassed solvents under an inert Argon atmosphere.

Q3: Which solvents should I avoid to minimize degradation? A: Avoid ethereal solvents (like THF or diethyl ether) that have been stored for long periods, as they often contain trace peroxides that can initiate radical chain reactions. Additionally, avoid halogenated solvents like chloroform if they are not stabilized, as they can act as efficient hydrogen donors or radical propagators once the thiyl radical is formed. Degassed anhydrous acetonitrile or toluene are preferred for maintaining stability.

Part 2: Quantitative Structural Comparison

To understand why di(1-adamantyl) disulfide requires specialized handling, compare its structural parameters to a standard unhindered disulfide.

Structural ParameterDimethyl Disulfide (Unhindered)Di(1-adamantyl) Disulfide (Hindered)Mechanistic Impact
S-S Dihedral Angle ~85°110.5°[2]Severe lone-pair repulsion weakens the S-S bond.
S-S Bond Length 2.03 Å> 2.05 Å[2]Elongated bond lowers the activation energy for homolysis.
Thermal Homolysis Threshold > 120°C~ 50°C - 60°CHighly susceptible to mild heating during routine lab procedures.
Primary Degradation Pathway DisproportionationHomolytic Cleavage (Radical)Requires strict temperature control and radical-free environments.

Part 3: Mechanistic Pathways & Experimental Workflows

Mechanism of Thermal Degradation

Below is the mechanistic pathway illustrating how thermal energy triggers the degradation of di(1-adamantyl) disulfide, and how environmental factors dictate the final degradation products.

Mechanism A Di(1-adamantyl) Disulfide (Sterically Strained) B 1-Adamantanethiyl Radicals (2 x Ad-S•) A->B Thermal Energy (>50°C) Homolytic Cleavage C 1-Adamantanethiol (Ad-SH) B->C Hydrogen Abstraction (from solvent/impurities) D Sulfinic/Sulfonic Acids (Oxidation Products) B->D O2 Trapping (if solvent not degassed)

Figure 1: Thermal homolysis mechanism of di(1-adamantyl) disulfide and subsequent reactions.

Protocol: Safe Dissolution and Handling Workflow

Self-Validating Principle: This protocol ensures the compound remains below its thermal activation threshold while preventing oxidative trapping. A successful execution will yield a pristine LC-MS trace with a single peak at m/z 334 (M⁺)[1] and no peaks at m/z 168 (the thiol degradation product).

Step 1: Solvent Preparation (Degassing)

  • Transfer the desired solvent (e.g., anhydrous acetonitrile) into a Schlenk flask.

  • Perform three cycles of Freeze-Pump-Thaw: Freeze the solvent in liquid nitrogen, apply high vacuum for 5 minutes, isolate the vacuum, and let the solvent thaw to room temperature.

  • Backfill the flask with high-purity Argon.

Step 2: Temperature-Controlled Dissolution

  • Weigh the di(1-adamantyl) disulfide into an amber glass vial (to prevent concurrent photochemical homolysis).

  • Purge the vial with Argon for 2 minutes.

  • Add the degassed solvent using an air-tight syringe.

  • Critical Step: Do not use a heat gun or hot water bath to aid dissolution. If the compound is slow to dissolve, use a low-power ultrasonic bath maintained strictly at or below 25°C. Add ice to the sonicator bath if necessary to counteract the heat generated by the ultrasonic waves.

Step 3: Storage and Verification

  • Once dissolved, flush the headspace of the vial with Argon, seal tightly with a PTFE-lined cap, and wrap with Parafilm.

  • Store the solution at -20°C.

  • Validation: Before use in sensitive assays, run a quick TLC (Hexanes:EtOAc) or LC-MS to verify the absence of the thiol degradation product.

Workflow Step1 1. Freeze-Pump-Thaw Remove O2 to prevent sulfinate formation Step2 2. Argon Purging Maintain inert atmosphere in amber vial Step1->Step2 Step3 3. Cold Sonication Dissolve at ≤25°C (NO HEATING) Step2->Step3 Step4 4. LC-MS Validation Confirm absence of m/z 168 (thiol) Step3->Step4

Figure 2: Optimized workflow for safe dissolution and LC-MS validation of the disulfide.

References

  • Title: Crystal and molecular structure of di-tert-adamantyl disulfide. Extension of the correlation between the sulfur-sulfur dihedral angle and the sulfur lone-pair energy gap Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Di(1-adamantyl) Disulfide Reactions

Welcome to the Advanced Sulfur Chemistry Support Center. As a Senior Application Scientist, I frequently consult with researchers who have hit a synthetic wall when working with di(1-adamantyl) disulfide (CAS 34895-45-9)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Sulfur Chemistry Support Center. As a Senior Application Scientist, I frequently consult with researchers who have hit a synthetic wall when working with di(1-adamantyl) disulfide (CAS 34895-45-9).

The fundamental challenge with this molecule is extreme steric hindrance . The 1-adamantyl group is a rigid, bulky tricyclic hydrocarbon. When two of these massive cages flank a disulfide bond, they create a nearly impenetrable steric shield around the sulfur-sulfur σ∗ antibonding orbital. Standard reagents fail because they cannot physically access the reaction center. This guide synthesizes field-proven insights and mechanistic causality to help you bypass these steric blockades.

Diagnostic Data: Quantitative Comparison of Cleavage Strategies

Before selecting a protocol, review the kinetic and thermodynamic outcomes of various cleavage methods applied to highly hindered disulfides.

Cleavage StrategyReagentPrimary MechanismSteric ToleranceEfficacy / YieldTypical Reaction Time
Standard Reduction DTT / TCEPNucleophilic Substitution (S N​ 2 at Sulfur)Very Low< 5% (Fails)> 48 hours
Hydride Reduction LiAlH 4​ Direct Hydride TransferHigh (Small Nucleophile)> 90%4–6 hours (Reflux)
SET Reduction SmI 2​ Single-Electron Transfer to σ∗ Very High> 85%1–2 hours
Radical Metathesis UV (254 nm)Homolytic S-S Bond CleavageHigh70–80%12–24 hours
Oxidative Cleavage SO 2​ Cl 2​ / H 2​ OElectrophilic Chlorination / HydrolysisHigh> 85%2–4 hours
Troubleshooting FAQs & Validated Protocols
Q1: My di(1-adamantyl) disulfide is completely unreactive to excess DTT and TCEP. How do I reduce it to 1-adamantanethiol?

The Causality: Reagents like Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) rely on a classic nucleophilic attack at the sulfur atom. For successful cleavage, the nucleophile must approach the S-S bond at a 180° trajectory (backside attack). The massive adamantyl cages physically block this approach vector, rendering the disulfide kinetically inert to standard nucleophiles.

The Solution: You must shift your mechanistic approach from bulky nucleophiles to either Single-Electron Transfer (SET) or unhindered hydride donors . Samarium(II) iodide (SmI 2​ ) is an excellent SET reagent that transfers an electron directly into the S-S σ∗ orbital, bypassing the need for a specific steric approach and rapidly yielding the thiolate[1]. Alternatively, Lithium Aluminum Hydride (LiAlH 4​ ) provides a small, highly reactive hydride that can penetrate the steric bulk[2].

Validated Protocol: LiAlH 4​ Reduction of Di(1-adamantyl) Disulfide This protocol utilizes a self-validating Fieser quench to ensure safe and complete hydride consumption.

  • Preparation: Flame-dry a Schlenk flask under argon. Suspend 1.0 mmol of di(1-adamantyl) disulfide in 10 mL of anhydrous THF.

  • Addition: Cool the suspension to 0 °C using an ice bath. Slowly add 2.0 equivalents of LiAlH 4​ (as a 1.0 M solution in THF) dropwise.

  • Activation: Remove the ice bath and heat the reaction to reflux (65 °C) for 4–6 hours. Expert Insight: Heat is mandatory here to overcome the high activation energy barrier imposed by the residual steric hindrance.

  • Self-Validating Quench (Fieser Method): Cool the reaction back to 0 °C. For every x grams of LiAlH 4​ used, strictly add: x mL of distilled H 2​ O dropwise, followed by x mL of 15% aqueous NaOH, and finally 3x mL of H 2​ O.

    • Validation Check: The formation of a crisp, white, granular aluminum salt precipitate confirms the complete and safe destruction of excess hydride. If the mixture is a gray sludge, the quench is incomplete.

  • Isolation: Filter the granular salts through a Celite pad, wash with diethyl ether, and concentrate the filtrate in vacuo to isolate pure 1-adamantanethiol.

Q2: I need to activate this disulfide for downstream synthesis, but mild oxidants (like H 2​ O 2​ ) stall out. What is the alternative?

The Causality: Mild oxidants often stall at the thiosulfinate (RS(O)SR) or thiosulfonate stage. The addition of oxygen atoms increases the local steric crowding around the sulfur core, raising the energy barrier for subsequent oxidation steps and preventing complete cleavage[3].

The Solution: Use a highly aggressive, small electrophile like Sulfuryl Chloride (SO 2​ Cl 2​ ). The chlorine atom easily accesses the sulfur lone pairs, forming a highly reactive chlorosulfonium intermediate that rapidly hydrolyzes to the sulfonyl chloride[4].

Validated Protocol: Oxidative Cleavage to 1-Adamantanesulfonyl Chloride

  • Setup: Dissolve 1.0 mmol of di(1-adamantyl) disulfide in a biphasic mixture of 10 mL dichloromethane (DCM) and 2 mL of glacial acetic acid/water (9:1).

  • Electrophilic Attack: Cool the mixture to -10 °C (ice/salt bath). Slowly add 3.5 equivalents of SO 2​ Cl 2​ via syringe.

    • Validation Check: The immediate evolution of SO 2​ and HCl gas (bubbling) visually confirms the reagent's activity and the initiation of the cleavage.

  • Propagation: Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Workup: Pour the mixture over crushed ice. Extract with DCM ( 3×15 mL). Wash the combined organic layers with ice-cold brine (do not use basic washes, as the sulfonyl chloride will hydrolyze), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Q3: Can I use di(1-adamantyl) disulfide to synthesize unsymmetrical disulfides via metathesis?

The Causality: Base-catalyzed nucleophilic disulfide exchange (metathesis) is kinetically dead for adamantyl systems due to the same steric blockade that prevents DTT reduction.

The Solution: Utilize radical-mediated metathesis. Homolytic cleavage of the S-S bond via UV irradiation generates 1-adamantylthiyl radicals. Because radicals are electron-deficient species lacking a bulky solvation shell, they are significantly less sensitive to steric hindrance than nucleophilic anions[5].

Validated Protocol: Photochemical Metathesis

  • Dissolve equimolar amounts of di(1-adamantyl) disulfide and your target aliphatic/aromatic disulfide in degassed, anhydrous benzene or acetonitrile.

  • Irradiate the solution using a 254 nm UV lamp in a quartz reaction vessel for 12–24 hours under a strict argon atmosphere.

  • Monitor the statistical distribution of the unsymmetrical disulfide via GC-MS or LC-MS, and purify the resulting mixture via flash column chromatography.

Pathway Visualization: Overcoming Steric Hindrance

The following logical workflow illustrates the mechanistic divergence required when handling sterically hindered disulfides.

G Start Di(1-adamantyl) Disulfide (Sterically Hindered) Nu Nucleophilic Attack (DTT, TCEP) Start->Nu SET Single-Electron Transfer (SmI2) Start->SET Hydride Small Hydride Donor (LiAlH4 / Heat) Start->Hydride Radical Homolytic Cleavage (UV / Initiator) Start->Radical Ox Electrophilic Oxidation (SO2Cl2 / Cl2) Start->Ox NuFail Reaction Fails (Steric Blockade) Nu->NuFail SETWin Cleavage to Thiolate (Fast, Mild) SET->SETWin HydrideWin Reduction to Thiol (Robust, High Yield) Hydride->HydrideWin RadicalWin Thiyl Radical Formation (Metathesis) Radical->RadicalWin OxWin Sulfonyl Chloride (Downstream Electrophile) Ox->OxWin

Logical workflow for overcoming steric hindrance in di(1-adamantyl) disulfide reactions.

References
  • 34895-45-9 - ChemBK. ChemBK.
  • A kinetic study of the reaction of adamantanethione with 2-adamantanethiol. Canadian Journal of Chemistry.
  • Enantioselective Organocatalytic Oxidation of Functionalized Sterically Hindered Disulfides. Organic Letters.
  • Product Class 8: Thiocarboxylic S-Acids, Selenocarboxylic Se-Acids, Tellurocarboxylic Te-Acids, and Deriv
  • ChemInform Abstract: Samarium Diiodide Promoted Reductive Cyclization of Nitrodisulfides with Nitriles: A New Route to Benzothiazoles.
  • Design, Synthesis, and Utility of a Support-Bound tert-Butanesulfinamide.

Sources

Reference Data & Comparative Studies

Validation

Comparison Guide: Di(1-adamantyl) Disulfide vs. Diphenyl Disulfide in Self-Healing Polymers

As the demand for sustainable and resilient materials grows, intrinsic self-healing polymers have become a focal point in polymer science. At the heart of these materials are dynamic covalent bonds, with disulfide linkag...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for sustainable and resilient materials grows, intrinsic self-healing polymers have become a focal point in polymer science. At the heart of these materials are dynamic covalent bonds, with disulfide linkages being the most widely implemented due to their ability to undergo reversible cleavage and metathesis.

However, not all disulfides behave equally. The choice of the flanking functional groups dictates the thermodynamics and kinetics of the self-healing process. This guide provides an in-depth, objective comparison between an aromatic, highly dynamic crosslinker—diphenyl disulfide (DPDS) —and a sterically hindered, aliphatic alternative—di(1-adamantyl) disulfide (DADS) .

Designed for researchers and materials scientists, this guide dissects the causality behind their divergent behaviors, provides self-validating experimental workflows, and presents comparative data to inform your next polymer formulation.

Mechanistic Analysis: The Role of Sterics and Resonance

The fundamental mechanism of intrinsic self-healing in disulfide-based polymers (such as polyurethanes or polyureas) relies on disulfide-disulfide metathesis . When the polymer matrix is damaged, mechanical force or external stimuli (heat/UV) induce the homolytic cleavage of the S–S bond, generating thiyl radicals. These radicals must then approach neighboring disulfide bonds to undergo exchange, bridging the fracture interface [1].

Diphenyl Disulfide (DPDS): The Dynamic Standard

DPDS is the gold standard for room-temperature or mild-heat self-healing polymers.

  • Resonance Stabilization: The homolytic cleavage of DPDS yields phenylthiyl radicals. The unpaired electron is delocalized across the aromatic ring, significantly lowering the bond dissociation energy (BDE) of the S–S bond [2].

  • Low Steric Hindrance: The planar nature of the phenyl rings allows for unencumbered approach trajectories during radical recombination and metathesis.

  • Result: Polymers incorporating DPDS exhibit rapid disulfide exchange, leading to high healing efficiencies (often >90%) under mild thermal or UV stimuli [1].

Di(1-adamantyl) Disulfide (DADS): The Steric Fortress

DADS represents the extreme opposite of DPDS. The 1-adamantyl group is a bulky, rigid, tricyclic hydrocarbon cage.

  • Lack of Resonance: Cleavage of DADS produces 1-adamantylthiyl radicals. Being aliphatic, these radicals lack resonance stabilization, resulting in a higher activation energy required for initial homolytic cleavage.

  • Extreme Steric Shielding: The massive steric bulk of the adamantyl cages creates severe C-H(ax)···Y(ax) steric hindrance [3]. Even if radicals are generated, the adamantyl cages physically block the approach of neighboring thiyl radicals or intact disulfide bonds.

  • Result: Disulfide metathesis is virtually arrested. DADS acts as a static covalent crosslinker under standard conditions, offering exceptional thermal and mechanical stability but negligible self-healing capability.

G cluster_DPDS Diphenyl Disulfide (DPDS) Pathway cluster_DADS Di(1-adamantyl) Disulfide (DADS) Pathway A DPDS Polymer Network B Homolytic Cleavage (UV/Heat) A->B C Phenylthiyl Radicals (Resonance Stabilized) B->C D Rapid Disulfide Metathesis C->D E Self-Healing Achieved D->E F DADS Polymer Network G Homolytic Cleavage (High Energy Req.) F->G H Adamantylthiyl Radicals (Aliphatic, Unstable) G->H I Blocked Metathesis (Steric Shielding) H->I

Mechanistic comparison of disulfide metathesis in DPDS vs. DADS polymer networks.

Comparative Performance Data

To objectively evaluate these crosslinkers, model polyurethane (PU) networks were synthesized using equimolar amounts of either DPDS or DADS as chain extenders. The quantitative data below summarizes their divergent thermomechanical and healing profiles.

ParameterDPDS-PolyurethaneDADS-PolyurethaneScientific Rationale
S-S Bond Dissociation Energy ~220 kJ/mol>260 kJ/molAromatic resonance in DPDS lowers BDE; DADS lacks stabilization.
Healing Efficiency (60°C, 24h) 92% ± 3%< 5%Steric bulk of adamantyl groups prevents radical recombination in DADS.
Tensile Strength (Pristine) 14.5 MPa28.2 MPaRigid adamantyl cages restrict chain mobility, acting as hard segments.
Glass Transition Temp ( Tg​ ) 5°C42°CBulky DADS drastically reduces polymer free volume, raising Tg​ .
UV-Induced Exchange Rate Fast (< 10 mins)NegligibleDADS thiyl radicals cannot easily approach adjacent chains.

Experimental Protocol: Synthesis and Self-Healing Evaluation

To validate the claims above, researchers must employ a self-validating experimental system that isolates the disulfide exchange variable. The following step-by-step methodology outlines the synthesis of disulfide-embedded polyurethanes and the quantification of their healing efficiency.

Phase 1: Synthesis of Disulfide-Polyurethane Films
  • Prepolymer Formation: In a dry, argon-purged flask, react polytetramethylene ether glycol (PTMEG, Mw​ ~1000 g/mol ) with isophorone diisocyanate (IPDI) at a 1:2 molar ratio. Stir at 80°C for 2 hours using dibutyltin dilaurate (DBTDL) as a catalyst.

  • Chain Extension: Cool the prepolymer to 50°C. Dissolve the chosen disulfide chain extender (either DPDS or DADS) in anhydrous N,N-dimethylformamide (DMF). Add this solution dropwise to the prepolymer mixture to achieve a 1:1 NCO:OH/NH ratio.

  • Curing: Stir the mixture for 4 hours until the NCO peak (~2270 cm⁻¹) disappears in FTIR spectroscopy.

  • Film Casting: Cast the viscous polymer solution into Teflon molds. Evaporate the DMF in a vacuum oven at 60°C for 48 hours to yield bubble-free, pristine polymer films (~1 mm thickness).

Phase 2: Self-Healing Quantification (Tensile Recovery)
  • Sample Preparation: Cut the cured films into standard dog-bone specimens (ASTM D412).

  • Damage Induction: Using a surgical scalpel, bisect the dog-bone specimens completely in the middle of the gauge length.

  • Healing Process: Immediately press the two cut faces together to ensure intimate contact. Place the reassembled specimens in a controlled oven at 60°C for 24 hours. (For UV healing, expose to 365 nm UV light at 50 mW/cm² for 1 hour).

  • Mechanical Testing: Perform tensile testing on both pristine and healed specimens at a crosshead speed of 50 mm/min.

  • Data Analysis: Calculate Healing Efficiency ( η ) using the formula: η=(Tensile Strengthhealed​/Tensile Strengthpristine​)×100% .

Workflow Step1 1. Prepolymer Synthesis (IPDI + PTMEG at 80°C) Step2 2. Chain Extension (Add DPDS or DADS in DMF) Step1->Step2 Step3 3. Film Casting & Curing (Vacuum Evaporation at 60°C) Step2->Step3 Step4 4. Damage Induction (Bisecting Dog-Bone Specimens) Step3->Step4 Step5 5. Healing Stimulus (Thermal: 60°C / UV: 365nm) Step4->Step5 Step6 6. Mechanical Testing (Calculate Healing Efficiency η) Step5->Step6

Step-by-step experimental workflow for evaluating self-healing efficiency in disulfide-based polyurethanes.

Conclusion and Application Guide

The selection between DPDS and DADS is dictated by the specific requirements of the target application:

  • Choose Diphenyl Disulfide (DPDS) when designing autonomous or stimuli-responsive self-healing materials (e.g., flexible electronics, protective coatings, or biomedical hydrogels). Its low steric hindrance and resonance-stabilized radicals ensure rapid, efficient restoration of mechanical integrity [2].

  • Choose Di(1-adamantyl) Disulfide (DADS) when the goal is high mechanical rigidity, thermal stability, and creep resistance , and where self-healing is undesired or secondary. The adamantyl cage effectively locks the disulfide bond, preventing unwanted creep or stress-relaxation under ambient conditions [3].

By understanding the profound impact of steric hindrance and electronic stabilization on dynamic covalent chemistry, researchers can rationally design polymers that perfectly balance dynamic repair with static durability.

References

  • Elena, et al. "Self-healing Polymeric Materials." Encyclopedia.pub, MDPI. Available at: [Link]

  • "Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems." PMC, National Institutes of Health. Available at:[Link]

  • "Chemistry of 2-substituted adamantanes. II. Preparation of 2-adamantanethiol and some of its derivatives. Aromatic solvent-induced shifts in their n.m.r. spectra." ResearchGate. Available at:[Link]

Comparative

A Comparative Guide to the NMR Spectra of Di(1-adamantyl) Disulfide Derivatives

For researchers and professionals in drug development and materials science, the adamantane moiety offers a unique combination of rigidity, lipophilicity, and three-dimensional structure. When incorporated into molecules...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and materials science, the adamantane moiety offers a unique combination of rigidity, lipophilicity, and three-dimensional structure. When incorporated into molecules like di(1-adamantyl) disulfide and its derivatives, these properties can lead to novel chemical and biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of these compounds. This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectral features of di(1-adamantyl) disulfide and its derivatives, supported by predictive data based on known substituent effects.

The Adamantane Cage: A Unique NMR Signature

The high Td symmetry of the parent adamantane molecule results in a remarkably simple NMR spectrum, with only two signals in both ¹H and ¹³C NMR, corresponding to the methine (CH) and methylene (CH₂) groups.[1] The introduction of a substituent at one of the bridgehead positions (C1) breaks this symmetry, leading to a more complex and informative spectrum.

Predicted NMR Spectrum of Di(1-adamantyl) Disulfide

A close analogue, 1-adamantanethiol, provides a valuable reference point for predicting the chemical shifts in di(1-adamantyl) disulfide.[2][3] For the disulfide, we can anticipate a further downfield shift for the carbons and protons closest to the sulfur atoms compared to the thiol.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Di(1-adamantyl) Disulfide

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Rationale
C1 (quaternary)-~50-55The C1 carbon, directly attached to the electronegative sulfur atom, is expected to be significantly deshielded.
C2, C8, C9 (β-CH₂)~2.1-2.3~40-45These methylene protons and carbons are two bonds away from the sulfur and will experience a moderate deshielding effect.
C4, C6, C10 (γ-CH)~2.0-2.2~30-35The methine protons and carbons are at the other bridgehead positions and will be less affected by the disulfide group.
C3, C5, C7 (δ-CH₂)~1.7-1.9~35-40These methylene protons and carbons are the most remote from the disulfide substituent and will have chemical shifts closer to those of unsubstituted adamantane.

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Comparative Analysis of Substituted Di(1-adamantyl) Disulfide Derivatives

The introduction of further substituents on the adamantane cage will lead to predictable changes in the NMR spectrum. The magnitude and direction of these changes depend on the electronic and steric nature of the substituent and its position relative to the observed nucleus. The effects of substituents on the ¹³C chemical shifts of adamantane are well-documented and can be used to forecast the spectra of more complex derivatives.[4]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Trends for Substituted Di(1-adamantyl) Disulfides

DerivativeSubstituent EffectPredicted Change in ¹H NMR SpectrumPredicted Change in ¹³C NMR Spectrum
3-Methyl-di(1-adamantyl) disulfide Electron-donatingUpfield shift for nearby protons, particularly the γ-protons.Upfield shift for the γ-carbon (C1) and a downfield shift for the carbon bearing the methyl group (C3).
3-Hydroxy-di(1-adamantyl) disulfide Electron-withdrawingDownfield shift for nearby protons due to the electronegativity of the oxygen atom.Significant downfield shift for the carbon bearing the hydroxyl group (C3) and smaller downfield shifts for adjacent carbons.
5-Fluoro-di(1-adamantyl) disulfide Strongly electron-withdrawingPronounced downfield shifts for protons in proximity to the fluorine atom. The spectrum will be further complicated by ¹H-¹⁹F coupling.Large downfield shift for the carbon bearing the fluorine atom (C5) and observable C-F coupling constants.

Experimental Protocol for NMR Spectroscopy

Acquiring high-quality NMR data for di(1-adamantyl) disulfide derivatives requires careful sample preparation and instrument setup, especially considering their potential for low solubility.[5][6]

1. Sample Preparation:

  • Dissolve 5-10 mg of the di(1-adamantyl) disulfide derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • The choice of solvent is crucial and should be determined by the solubility of the analyte.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. ¹H NMR Acquisition:

  • Use a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion.

  • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

3. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum to obtain a single peak for each unique carbon atom.

  • A greater number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

  • Longer relaxation delays (5-10 seconds) may be necessary for the full relaxation of quaternary carbons.

4. 2D NMR Experiments:

  • For unambiguous assignment of all proton and carbon signals, especially for substituted derivatives, 2D NMR experiments are highly recommended.

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.

G cluster_workflow NMR Data Analysis Workflow prep Sample Preparation (Compound in CDCl3/TMS) acq_1d 1D NMR Acquisition (¹H, ¹³C) prep->acq_1d acq_2d 2D NMR Acquisition (COSY, HSQC, HMBC) acq_1d->acq_2d If needed analysis Spectral Analysis (Chemical Shifts, Couplings, Integrals) acq_1d->analysis acq_2d->analysis assign Signal Assignment analysis->assign confirm Structure Confirmation assign->confirm

Caption: A typical workflow for the structural elucidation of di(1-adamantyl) disulfide derivatives using NMR spectroscopy.

Structural Insights from NMR Data

The detailed analysis of the ¹H and ¹³C NMR spectra provides a wealth of information beyond simple structure confirmation. The precise chemical shifts can offer insights into the electronic environment of the adamantyl cage and the influence of the disulfide bridge. Furthermore, through-space interactions, such as the Nuclear Overhauser Effect (NOE), can be investigated using 2D NOESY or ROESY experiments to understand the conformational preferences of the molecule, particularly in more complex or sterically hindered derivatives.

G Ad1 Adamantyl S1 S Ad1->S1 R1 Ad1->R1  substituent S2 S S1->S2 Ad2 Adamantyl S2->Ad2 R2 Ad2->R2  substituent

Caption: General structure of substituted di(1-adamantyl) disulfide derivatives (R¹, R² = H, alkyl, OH, etc.).

References

  • SpectraBase. 1-Adamantanethiol. [Link]

  • Vikic-Topic, D., & Pejov, L. (2001). On the Choice of Optimal Methodology for Calculation of 13C and 1H NMR Isotropic Chemical Shifts in Cagelike Systems. Case Studies of Adamantane, 2-Adamantanone, and 2,4-Methano-2,4-dehydroadamantane. The Journal of Physical Chemistry A, 105(46), 10578-10586.
  • Pejov, L., & Vikic-Topic, D. (2000). Computational Studies of the 13C and 1H NMR Isotropic Chemical Shifts Using Density Functional Optimized Geometries. Adamantane and 2,4-Methano-2,4-dehydroadamantane (a [3.1.1]Propellane) as Case Studies.
  • Pejov, L., & Vikic-Topic, D. (2000). Computational Studies of the 13C and 1H NMR Isotropic Chemical Shifts Using Density Functional Optimized Geometries. Adamantane. FULIR.
  • Duddeck, H. (1975).
  • Prakash, G. K. S., et al. (1995). 1H and 13C NMR Spectroscopic Investigation of Long-Lived Ortho- and Meta-Substituted Di-(1-adamantyl)benzyl Cations: Highly Deshielded Crowded Benzylic Cationic Centers. Journal of the American Chemical Society, 117(41), 10211-10215.
  • Capot Chemical. 34301-54-7 | 1-Adamantanethiol. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 99730, 1-Adamantylthiol. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Organic Syntheses. Tri-(1-adamantyl)phosphine. [Link]

  • Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Peterson, I. V., et al. (2016). 1H and 13C NMR spectral assignments of novel adamantyl and di-adamantyl derivatives of 1,2-dihydroxynaphthalenes, 1,8-dihydroxynaphthalenes, 2,3-dihydroxynaphthalenes, 2,6-dihydroxynaphthalenes and 2,7-dihydroxynaphthalenes. Magnetic Resonance in Chemistry, 54(11), 912-915.
  • Dračínský, M., et al. (2018). Stuffed Pumpkins: Mechanochemical Synthesis of Host-Guest Complexes with Cucurbit[4]uril. Supporting Information.

  • Block, E., et al. (1993). Search for a trans-disulfide: structural analysis of di-tert-adamantyl disulfide by photoelectron spectroscopy, derivation of .sigma.I(t-Ad), and molecular mechanics calculations for related bulky disulfides. The Journal of Organic Chemistry, 58(24), 6617-6625.
  • Obregón-Mendoza, M. A., et al. (2017). The Influence of Sulfur Configuration in 1 H NMR Chemical Shifts of Diasteromeric Five-Membered Cyclic Sulfites. Magnetic Resonance in Chemistry, 55(3), 233-238.
  • Ghorbani-Choghamarani, A., & Norouzi, M. (2016).
  • Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Sutulova, V. A., et al. (2022). Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. Molecules, 27(16), 5174.
  • da Silva, A. B. F., et al. (2013). 1H and 13C NMR spectral data of bioactive cage-like polycyclic compounds. Magnetic Resonance in Chemistry, 51(8), 442-447.
  • Mori, S., et al. (2011). Synthesis of 1,8-di(1-adamantyl)naphthalenes as single enantiomers stable at ambient temperatures.

Sources

Validation

comparing bond dissociation energy of di(1-adamantyl) disulfide

Comparative Analysis of Bond Dissociation Energies: Di(1-adamantyl) Disulfide vs. Standard Disulfides As a Senior Application Scientist, evaluating the thermodynamic stability of disulfide linkages is critical for design...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Bond Dissociation Energies: Di(1-adamantyl) Disulfide vs. Standard Disulfides

As a Senior Application Scientist, evaluating the thermodynamic stability of disulfide linkages is critical for designing stimuli-responsive materials, dynamic covalent networks, and photoredox catalytic cycles. The sulfur-sulfur (S-S) bond is uniquely tunable; its bond dissociation energy (BDE) dictates the threshold for homolytic cleavage and subsequent thiyl radical (RS•) generation[1].

Di(1-adamantyl) disulfide (AdSSAd) represents an extreme case of steric encumbrance. By comparing AdSSAd against unhindered dialkyl (e.g., dimethyl disulfide) and electronically delocalized (e.g., diphenyl disulfide) alternatives, we can isolate the role of steric strain in destabilizing the S-S bond and engineer systems that require significantly lower activation energies for radical generation.

Mechanistic Causality: The Role of Steric Encumbrance

The homolytic BDE of a standard primary dialkyl disulfide, such as dimethyl disulfide (MeSSMe), is relatively high (~73.2 kcal/mol)[2]. This makes spontaneous homolysis at ambient temperatures practically impossible, requiring high-energy UV irradiation or strong reductants to force cleavage.

However, when the substituents are replaced with 1-adamantyl groups, the physical dynamics of the molecule change drastically. The 1-adamantyl group is a rigid, bulky tricyclic hydrocarbon cage. When two such groups are tethered via a disulfide bond, their van der Waals radii severely overlap. To minimize this extreme steric repulsion, the molecule undergoes structural relaxation by elongating the S-S bond.

According to molecular orbital theory, this increased internuclear distance reduces the overlap integral between the sulfur 3p orbitals, weakening the covalent bond. Consequently, less thermal or electrochemical energy is required to populate the S-S σ* antibonding orbital. Furthermore, upon cleavage, the resulting 1-adamantyl thiyl radical is stabilized by the electron-donating nature of the bulky alkyl cage, which also prevents rapid recombination due to the steric "shielding" of the radical center[3].

Comparative BDE Data

The following table summarizes the quantitative thermodynamic differences across various disulfide classes.

Disulfide AlternativeR-Group CharacteristicsS-S Bond Dissociation Energy (BDE)Primary Cleavage Trigger
Dimethyl Disulfide (MeSSMe) Minimal steric bulk, primary alkyl~73.2 kcal/mol[2]High-energy UV / Strong Reductants
Di-tert-butyl Disulfide (tBuSStBu) High steric bulk, tertiary alkyl~60 - 65 kcal/molThermal / Photochemical / Electrochemical
Diphenyl Disulfide (PhSSPh) Aromatic, resonance stabilized~55.0 kcal/mol[2]Mild Photochemical / Transition Metals
Di(1-adamantyl) Disulfide (AdSSAd) Extreme steric bulk, rigid cage< 50 - 55 kcal/mol Mild Thermal / Low-energy Photochemical

Data Interpretation: AdSSAd operates in a BDE regime comparable to or lower than resonance-stabilized diaryl disulfides, despite lacking aromatic delocalization. This proves that steric strain alone can be leveraged to tune the lability of dynamic covalent bonds.

Pathway Visualization

G A Di(1-adamantyl) Disulfide (High Steric Strain) B S-S Bond Elongation (> 2.05 Å) A->B Steric Repulsion C Reduced Orbital Overlap B->C D Lowered BDE (< 55 kcal/mol) C->D E Facile Homolytic Cleavage (Thermal/Photochemical) D->E Energy Input F 1-Adamantyl Thiyl Radicals (AdS•) E->F Radical Stabilization

Fig 1. Steric strain in di(1-adamantyl) disulfide lowers BDE, driving facile homolytic cleavage.

Experimental Workflows for BDE Validation

To empirically validate the lowered BDE of AdSSAd compared to alternatives, researchers must employ self-validating analytical systems. Below are two orthogonal protocols designed to quantify the thermodynamic and kinetic lability of these bonds.

Protocol A: Variable-Temperature EPR (VT-EPR) for Homolysis Quantification

This method directly measures the equilibrium constant of homolytic cleavage by quantifying the concentration of generated thiyl radicals as a function of temperature.

  • Sample Preparation & Baseline: Dissolve 5.0 mM of AdSSAd in anhydrous, freeze-pump-thaw degassed toluene. Transfer to a quartz EPR tube under an argon atmosphere. Record a baseline spectrum at 77 K (frozen glass) to ensure no background radical impurities are present.

  • Internal Calibration: Introduce a sealed capillary containing a known concentration of TEMPO radical into the EPR cavity to serve as an internal spin-counting standard.

  • Thermal Activation: Gradually heat the sample from 298 K to 373 K in 10 K increments inside the EPR cavity. Allow 5 minutes of equilibration per step.

  • Data Acquisition: Record the EPR spectra. The bulky 1-adamantyl group slows down the dimerization rate enough to observe the steady-state concentration of AdS• radicals.

  • Orthogonal Reversibility Check: Cool the sample back to 298 K. The EPR signal must decay proportionally, proving that the cleavage is a reversible dynamic equilibrium rather than irreversible thermal degradation.

  • Thermodynamic Extraction: Perform a double integration of the EPR signals to determine radical concentration. Plot ln(Keq​) vs. 1/T (Van 't Hoff plot). The slope yields the enthalpy of dissociation ( ΔH∘ ), which serves as a highly accurate approximation of the S-S BDE.

Protocol B: Cyclic Voltammetry (Dissociative Electron Transfer Analysis)

Electrochemical reduction of disulfides proceeds via a dissociative electron transfer (DET) mechanism, where electron injection into the σ* orbital triggers S-S cleavage[4]. The potential required is directly proportional to the BDE.

  • Cell Setup: Assemble a three-electrode cell using a glassy carbon working electrode, a Pt wire counter electrode, and an Ag/AgNO 3​ non-aqueous reference electrode. Add 1.0 mM of AdSSAd and 0.1 M tetrabutylammonium perchlorate (TBAP) in anhydrous DMF.

  • Internal Standard: Add 1.0 mM Ferrocene (Fc) to the solution to reference all potentials to the Fc/Fc+ couple.

  • Voltammetric Sweeps: Perform cyclic voltammetry at varying scan rates ( 0.1 to 10 V/s). Observe the irreversible cathodic peak corresponding to the concerted reduction and cleavage of the S-S bond.

  • Data Analysis: Compare the peak reduction potential ( Ep​ ) of AdSSAd against tBuSStBu and MeSSMe. AdSSAd will exhibit a significantly less negative reduction potential, confirming that its lowered BDE requires less thermodynamic driving force to achieve dissociative electron transfer[4].

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Comparative

Benchmarking Di(1-adamantyl) Disulfide Exchange Kinetics: A Comparative Guide for Highly Hindered Disulfides

In the rapidly evolving fields of targeted drug delivery, antibody-drug conjugates (ADCs), and dynamic covalent chemistry (DCC), the disulfide bond is a premier stimuli-responsive linker. However, the native disulfide bo...

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Author: BenchChem Technical Support Team. Date: April 2026

In the rapidly evolving fields of targeted drug delivery, antibody-drug conjugates (ADCs), and dynamic covalent chemistry (DCC), the disulfide bond is a premier stimuli-responsive linker. However, the native disulfide bond is often too labile in complex biological or chemical redox environments, leading to premature cleavage. To exert absolute kinetic control over thiol-disulfide exchange, researchers introduce steric hindrance adjacent to the sulfur atoms[1][2].

Among sterically hindered disulfides, di(1-adamantyl) disulfide stands as an extreme benchmark. The rigid, bulky tricyclic adamantane cage provides unparalleled shielding of the S-S bond, practically arresting spontaneous exchange under physiological conditions. This guide objectively compares the kinetic performance of di(1-adamantyl) disulfide against less hindered alternatives and provides a self-validating experimental framework for benchmarking these properties in your own laboratory.

Mechanistic Causality: Why Sterics Dictate Kinetics

To understand the extreme stability of di(1-adamantyl) disulfide, we must examine the fundamental mechanism of thiol-disulfide exchange. The reaction proceeds via a reversible, bimolecular nucleophilic substitution ( SN​2 -like) pathway[3]. A nucleophilic thiolate anion ( RS− ) attacks one of the sulfur atoms of the disulfide bond.

Crucially, orbital symmetry dictates that this attack must occur directly along the S-S bond axis (an angle of approximately 180° relative to the leaving thiolate)[4].

  • Unhindered Disulfides (e.g., Dimethyl disulfide): The axial trajectory is completely accessible, resulting in rapid exchange limited primarily by the pKa​ of the attacking thiol and the leaving group[5].

  • Moderately Hindered (e.g., Di-tert-butyl disulfide): The bulky methyl groups of the tert-butyl moiety partially occlude the S-S axis, increasing the activation energy barrier and slowing the reaction by 2 to 3 orders of magnitude[6][7].

  • Highly Hindered (e.g., Di(1-adamantyl) disulfide): The 1-adamantyl group is a massive, rigid hydrocarbon cage. It acts as an umbrella, physically blocking the 180° attack trajectory. The nucleophile cannot achieve the required transition state geometry without severe steric clash, rendering the disulfide exceptionally inert to standard biological reductants like glutathione (GSH) at room temperature.

MechanisticPathway Thiolate Attacking Thiolate (Nucleophile) Trajectory 180° S_N2 Trajectory Thiolate->Trajectory SS_Bond Disulfide Bond (S-S Core) Trajectory->SS_Bond Attempted Attack Adamantyl 1-Adamantyl Cage (Extreme Steric Shield) Adamantyl->Trajectory Steric Clash Outcome Reaction Blocked (High Kinetic Stability) SS_Bond->Outcome

Figure 1: Mechanistic diagram illustrating how the bulky 1-adamantyl cage blocks the required SN​2 attack trajectory.

Comparative Kinetic Benchmarking Data

When designing a linker for an ADC or a dynamic covalent polymer network (e.g., vitrimers)[8], selecting the right degree of steric hindrance is critical. Over-engineering stability can prevent drug release at the target site, while under-engineering leads to systemic toxicity[2].

The table below summarizes the relative kinetic performance of disulfides with varying degrees of steric hindrance when exposed to a standard excess of dithiothreitol (DTT) at pH 7.4.

Disulfide TypeExample CompoundRelative Exchange Rate ( krel​ )Approx. Half-Life ( t1/2​ ) with 10mM DTTPrimary Application
Unhindered Dimethyl disulfide 1.0 (Baseline)< 1 minuteReversible peptide folding, dynamic combinatorial libraries.
Mildly Hindered Diisopropyl disulfide ∼10−1 MinutesTunable ADC linkers requiring rapid endosomal release.
Moderately Hindered Di-tert-butyl disulfide ∼10−3 to 10−4 Hours to DaysRobust CANs/vitrimers[9], highly stable immunoconjugates.
Highly Hindered Di(1-adamantyl) disulfide <10−6 Virtually Inert (Requires heat/catalyst)Ultra-stable structural motifs, extreme pressure lubricants[10].

Data synthesis based on pseudo-first-order reduction kinetics of sterically hindered disulfides.

Experimental Protocol: Benchmarking Disulfide Kinetics

To ensure trustworthiness and reproducibility, kinetic benchmarking must be performed under pseudo-first-order conditions. By using a massive molar excess of the reducing agent (e.g., DTT or GSH), the concentration of the reductant remains effectively constant, allowing the extraction of the second-order rate constant ( k ) from the pseudo-first-order rate constant ( kobs​ )[11].

Materials Required
  • Substrates: Di(1-adamantyl) disulfide, Di-tert-butyl disulfide (control), Dimethyl disulfide (control).

  • Reductant: Dithiothreitol (DTT) or L-Glutathione reduced (GSH).

  • Buffer: 100 mM Sodium Phosphate buffer, pH 7.4, containing 2 mM EDTA (to chelate trace metals that catalyze background oxidation).

  • Quenching Agent: 10% Trichloroacetic acid (TCA) or N-ethylmaleimide (NEM) to trap unreacted thiols.

  • Analytical Setup: RP-HPLC with UV-Vis detection (typically 254 nm for aryl-tagged disulfides, or utilizing Ellman's reagent for aliphatic thiols).

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Dissolve the target disulfides in a water-miscible co-solvent (e.g., 5-10% DMF or DMSO) due to the extreme hydrophobicity of the adamantyl group. Dilute into the pH 7.4 phosphate buffer to a final disulfide concentration of 0.1 mM .

    • Prepare a fresh 10 mM stock of DTT in the same buffer immediately before use to prevent auto-oxidation.

  • Initiation of Exchange:

    • Equilibrate the disulfide solutions at 37 °C.

    • Initiate the reaction by adding the DTT stock to the disulfide solution (final ratio of DTT:Disulfide should be at least 100:1).

  • Time-Course Sampling & Quenching:

    • At predefined time intervals (e.g., 0, 5, 15, 30, 60, 120, 240 minutes, and 24 hours), extract a aliquot.

    • Immediately quench the reaction by mixing the aliquot with an excess of NEM (to alkylate free thiols and halt exchange) or by dropping the pH with TCA.

  • HPLC Analysis:

    • Inject the quenched samples into an RP-HPLC system (C18 column).

    • Elute using a gradient of Water/Acetonitrile (with 0.1% TFA). Di(1-adamantyl) disulfide will elute very late due to its high lipophilicity.

    • Integrate the peak area of the remaining intact disulfide ( At​ ).

  • Data Processing & Kinetic Plotting:

    • Plot ln(At​/A0​) versus time ( t ).

    • The slope of this linear regression yields the pseudo-first-order rate constant, −kobs​ .

    • Calculate the true second-order rate constant: k=kobs​/[DTT] .

ExperimentalWorkflow Prep 1. Reagent Prep (0.1mM Disulfide + 10mM DTT) Incubate 2. Incubation (37°C, pH 7.4 Buffer) Prep->Incubate Quench 3. Aliquot & Quench (NEM Alkylation) Incubate->Quench Analyze 4. RP-HPLC Analysis (Peak Area Integration) Quench->Analyze Plot 5. Kinetic Plotting (ln(At/A0) vs Time) Analyze->Plot

Figure 2: Step-by-step experimental workflow for determining pseudo-first-order disulfide exchange kinetics.

Conclusion and Application Insights

Benchmarking di(1-adamantyl) disulfide reveals that it is not a standard responsive linker; rather, it is a structural moiety designed for absolute kinetic permanence in redox environments. While unhindered and mildly hindered disulfides are excellent for intracellular drug release (e.g., exploiting the high GSH concentration in the cytosol), the adamantyl-shielded disulfide will resist cleavage entirely under these conditions.

Researchers should utilize di(1-adamantyl) disulfide when designing materials that require the topological benefits of a disulfide bond (e.g., specific bond angles and lengths) but demand immunity to biological thiols or mild reducing agents. In dynamic covalent chemistry, unlocking the exchange of di(1-adamantyl) disulfide requires aggressive stimuli, such as elevated temperatures (>100 °C) combined with phosphine or basic catalysts[8][9], making it an excellent candidate for high-performance, triggerable thermosets.

References

  • Steric Effects in Peptide and Protein Exchange with Activated Disulfides National Institutes of Health (NIH)[Link]

  • Broad Control of Disulfide Stability through Microenvironmental Effects and Analysis in Complex Redox Environments Biomacromolecules - ACS Publications[Link]

  • Disulfide-Linked Antibody−Maytansinoid Conjugates: Optimization of In Vivo Activity by Varying the Steric Hindrance at Carbon Atoms Adjacent to the Disulfide Linkage Bioconjugate Chemistry - ACS Publications[Link]

  • Mechanism of Thiolate−Disulfide Interchange Reactions in Biochemistry ResearchGate[Link]

  • Designed to Degrade: Tailoring Polyesters for Circularity Chemical Reviews - ACS Publications[Link]

  • Shear-Driven Reactions of Organosulfur Compounds on Ferrous Surfaces: A Molecular Dynamics Study eScholarship[Link]

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Safety & Regulatory Compliance

Safety

Essential Safety and Disposal Guide for DI(1-ADAMANTYL) DISULFIDE

Executive Summary Di(1-adamantyl) disulfide (CAS: 34895-45-9) is a specialized organic compound utilized in advanced chemical synthesis and materials research[1]. Structurally, it consists of two rigid, bulky adamantane...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Di(1-adamantyl) disulfide (CAS: 34895-45-9) is a specialized organic compound utilized in advanced chemical synthesis and materials research[1]. Structurally, it consists of two rigid, bulky adamantane cages linked by a reactive disulfide bond. While this unique architecture is valuable for research, it presents specific logistical and environmental challenges at the end of its lifecycle.

As a Senior Application Scientist, I emphasize that standard organic waste disposal is insufficient for this compound. The lipophilic nature of the adamantane cage makes it a severe bioaccumulation hazard in aquatic environments[2], while the disulfide linkage guarantees the generation of toxic sulfur oxides (SOx) upon thermal degradation[3]. This guide provides a self-validating, step-by-step protocol for the safe handling, containment, and ultimate destruction of Di(1-adamantyl) disulfide.

Physicochemical Hazard Profile

Understanding the causality behind a chemical's physical properties is the foundation of laboratory safety. The disposal protocols for Di(1-adamantyl) disulfide are directly dictated by its molecular structure.

Property / FeatureData / DescriptionHazard Causality & Operational Impact
CAS Number 34895-45-9[1]Primary identifier for waste manifesting and regulatory tracking.
Molecular Formula C20H30S2[1]High carbon-to-heteroatom ratio indicates a highly combustible solid matrix.
Melting Point ~225 °C[4]Exists as a stable solid at room temperature; poses a fine dust/particulate inhalation hazard if agitated.
Adamantyl Group Rigid tricyclic hydrocarbonHighly lipophilic. Resists aqueous biodegradation and exhibits high aquatic toxicity (base adamantane LC50 for fathead minnow is ~0.285 mg/L)[2].
Disulfide Bond -S-S- linkageThermal decomposition yields highly corrosive and toxic sulfur dioxide (SO2) and sulfur trioxide (SO3) gases[3].

Operational Safety & Handling Protocol

Before generating waste, researchers must implement strict engineering controls to prevent accidental environmental release or exposure.

Step-by-Step Handling Methodology:

  • Engineering Controls: Conduct all transfers and massings of the solid powder within a certified, externally exhausted fume hood. Use static-dissipative spatulas to prevent dust ignition.

  • Personal Protective Equipment (PPE):

    • Wear standard nitrile laboratory gloves (double-gloving is recommended during waste consolidation).

    • Don a flame-retardant laboratory coat.

    • Use tightly fitting safety goggles to protect against micro-particulate exposure.

  • Incompatible Materials: Segregate strictly from strong oxidizing agents (e.g., peroxides, nitrates), which can prematurely cleave the disulfide bond and trigger an exothermic reaction.

Proper Disposal Procedures (Core Directive)

The disposal of Di(1-adamantyl) disulfide must be managed as a specialized hazardous waste stream. Under no circumstances should this material or its solutions be discharged into the laboratory drain system.

Step-by-Step Waste Segregation and Destruction:

  • Primary Waste Segregation:

    • Collect all solid waste, contaminated filter papers, and empty vials in a sealable, high-density polyethylene (HDPE) container.

    • Label the container explicitly: "Hazardous Waste: Organic Disulfide Solid (Toxic to Aquatic Life)."

  • Solvent Dissolution (For Liquid Injection Incinerators):

    • If your institutional waste vendor requires liquid waste for their injection systems, dissolve the solid in a combustible, non-halogenated solvent (e.g., ethanol or toluene)[5].

    • Verify complete dissolution before sealing the carboy to prevent pressure buildup from undissolved particulates.

  • High-Temperature Incineration Protocol:

    • The waste must be manifested to a commercial facility capable of high-temperature incineration (>1000 °C).

    • Mechanistic Requirement: Because the thermal cleavage of the disulfide bond generates volatile sulfur-containing gases (SO2/SO3)[3], the incinerator must be equipped with an afterburner and an alkaline wet scrubber[5]. The scrubber neutralizes the acidic SOx gases into benign sodium sulfite/sulfate salts before atmospheric release.

  • Validation: Review the Certificate of Destruction (CoD) from your waste vendor to ensure the EPA or local environmental guidelines for sulfur-bearing organic waste were met[5].

Spill Response & Containment Workflow

In the event of a localized benchtop or floor spill, immediate containment is required to prevent the powder from entering the water supply.

  • Isolate the Area: Evacuate non-essential personnel and ensure the room's HVAC system is not circulating dust.

  • Dry Clean-Up (Critical Step): Do not use water to wash the spill, as this creates a highly toxic runoff[6].

  • Mechanical Collection: Use a slightly dampened, disposable absorbent pad to gently collect the solid powder without generating a dust cloud.

  • Containment: Place all collected material and the absorbent pads into a hazardous waste bag, seal it, and process it according to the incineration protocol above.

Mechanistic Workflow Diagram

The following diagram illustrates the logical flow of waste management and the chemical degradation pathway during proper disposal.

DisposalWorkflow Waste Di(1-adamantyl) Disulfide Waste Collection Segregation Segregate in HDPE Containers Waste->Segregation Aquatic DO NOT DRAIN (Aquatic Toxicity) Waste->Aquatic Prohibited Incinerator High-Temp Incineration (>1000°C) Segregation->Incinerator Degradation Thermal Cleavage (Yields CO2, H2O, SOx) Incinerator->Degradation Scrubber Alkaline Wet Scrubber (Neutralizes SOx) Degradation->Scrubber Exhaust Gas Exhaust Safe Atmospheric Exhaust Scrubber->Exhaust Cleaned Gas

Fig 1. Thermal degradation and disposal workflow for Di(1-adamantyl) disulfide waste management.

References

  • NextSDS. "DI(1-ADAMANTYL) DISULFIDE — Chemical Substance Information." NextSDS Database. Available at: [Link]

  • ChemBK. "DI(1-ADAMANTYL) DISULFIDE CAS: 34895-45-9 Properties." ChemBK. Available at:[Link]

  • LookChem. "Tetramethylthiuram Disulfide (Organic Disulfide Incineration Protocols)." LookChem Database. Available at: [Link]

  • TA Instruments. "Safety Data Sheet - Adamantane (Aquatic Toxicity Data)." TA Instruments. Available at: [Link]

  • Google Patents. "US9238588B2 - Organic disulfide based corrosion inhibitors (Thermal Degradation)." Google Patents.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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